(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61)/t37-,38-,39-,40+,41-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPXAIJQDPORTG-ZRBRQIMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H76N14O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide (Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin, a potent and selective antagonist of the vasopressin V₁ receptor. This document details its receptor binding properties, downstream signaling pathways, and the experimental protocols used for its characterization.
Introduction
(Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin is a powerful tool in the study of the physiological roles of arginine vasopressin (AVP) and a lead compound in the development of therapeutics targeting the vasopressin system. Its high affinity and selectivity for the V₁ receptor subtype make it invaluable for dissecting the distinct cardiovascular, neurological, and metabolic functions mediated by this receptor. This guide will delve into the molecular interactions and cellular consequences of V₁ receptor blockade by this antagonist.
Receptor Binding and Affinity
(Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin exerts its effects by competitively binding to the vasopressin V₁ₐ receptor (V₁ₐR). The antagonistic potency is quantified by its pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
| Compound | Receptor | Potency (pA₂) | Species | Reference |
| (Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin | V₁ | 8.86 | Rat | [1] |
Table 1: Antagonistic Potency of (Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin at the V₁ Receptor
Mechanism of Action: V₁ Receptor Antagonism
The vasopressin V₁ receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in physiological responses such as vasoconstriction, glycogenolysis, and platelet aggregation.
(Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)-Vasopressin, as a competitive antagonist, binds to the V₁ receptor but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents the endogenous ligand, arginine vasopressin, from binding and initiating the signaling cascade. This blockade effectively inhibits the release of intracellular calcium and subsequent physiological effects.
References
A Deep Dive into the Structure-Activity Relationship of (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the vasopressin analogue, (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor antagonists and their therapeutic applications.
Introduction: A Potent Antagonist of the Vasopressin V1a Receptor
This compound is a potent and selective antagonist of the vasopressin V1a receptor (V1aR).[1][2][3][4][5][6] V1a receptors are primarily located on vascular smooth muscle cells, where their activation by the endogenous hormone arginine vasopressin (AVP) leads to vasoconstriction and an increase in blood pressure.[7][8] Consequently, antagonists of the V1a receptor, such as the compound of focus, have been investigated for their potential in managing cardiovascular conditions. In animal models, this compound has been shown to significantly lower mean arterial pressure in rats.[1][2][3][4][5]
This guide will dissect the structural modifications of this linear vasopressin analogue and their impact on its biological activity, with a focus on its interaction with the V1a receptor.
Core Structure-Activity Relationship Analysis
The potent V1a antagonist activity of this compound arises from a series of strategic modifications to the native vasopressin peptide. These alterations enhance its affinity and selectivity for the V1a receptor while diminishing or eliminating agonist activity. The key modifications include the N-terminal phenylacetylation, substitution at position 2 with D-Tyr(Et), replacement of the native cysteine at position 6 with lysine, the presence of arginine at position 8, and the deletion of the C-terminal glycine.
A systematic analysis of related linear vasopressin antagonists reveals the contribution of each modification to the overall pharmacological profile. The following table summarizes the quantitative data for analogues with modifications relevant to the topic compound, providing insights into its SAR.
| Compound/Modification | V1a Antagonist Potency (pA2) | V2 Agonist/Antagonist Activity | Reference |
| Phaa-D-Tyr(Et)-Phe-Val-Asn-Lys -Pro-Arg -NH2 | 8.63 ± 0.10 | Weak V2 Antagonist | [9] |
| Phaa-D-Tyr(Et)-Phe-Gln-Asn-Lys -Pro-Arg -NH2 | 8.80 ± 0.08 | Weak V2 Antagonist | [9] |
| Phaa-D-Tyr(Et)-Phe-Val-Asn-Lys -Pro-NH2 (des-Arg9 ) | 7.70 ± 0.07 | Inactive | [9] |
| Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | 8.94 | Highly V1a Selective | [10] |
Key Observations:
-
N-terminal Modification (Phenylacetyl group): The introduction of a bulky, hydrophobic phenylacetyl (Phaa) group at the N-terminus is a critical determinant for potent V1a antagonism. This modification significantly enhances the affinity for the V1a receptor.
-
Position 2 (D-Tyr(Et)): The substitution of the native tyrosine with an O-ethylated D-tyrosine at position 2 is a common feature in potent vasopressin antagonists. This modification contributes to both increased affinity and stability of the peptide.
-
Position 6 (Lysine): The replacement of cysteine at position 6 with lysine maintains potent V1a antagonist activity. This substitution in the linear analogue eliminates the disulfide bridge present in native vasopressin.
-
Position 8 (Arginine): The presence of arginine at position 8 is crucial for high-affinity binding to the V1a receptor. Analogues lacking an arginine at or near the C-terminus exhibit significantly reduced V1a antagonist potency.
-
C-terminus (des-Gly9): The deletion of the C-terminal glycine amide is a key modification in conferring V1a selectivity. While the removal of the entire C-terminal tripeptide can be tolerated with the introduction of other basic moieties, the absence of glycine at position 9 in linear antagonists generally favors V1a antagonism over V2 receptor activity.[11]
Experimental Protocols
Vasopressin V1a Receptor Binding Assay
A standard experimental approach to determine the binding affinity of this compound for the V1a receptor involves a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the V1a receptor (e.g., rat liver). The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled V1a receptor ligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled competitor compound, this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Rats
The in vivo antagonist activity of this compound on blood pressure is typically assessed in anesthetized rats.
Methodology:
-
Animal Preparation: Male rats (e.g., Sprague-Dawley) are anesthetized with a suitable anesthetic agent (e.g., urethane).
-
Catheterization: The carotid artery is cannulated for direct measurement of arterial blood pressure, and the jugular vein is cannulated for intravenous administration of test compounds.
-
Blood Pressure Measurement: The arterial catheter is connected to a pressure transducer, and blood pressure is continuously recorded using a data acquisition system.
-
Experimental Protocol: After a stabilization period, a baseline blood pressure is established. An agonist, such as arginine vasopressin, is administered intravenously to induce a pressor response. Subsequently, the antagonist, this compound, is administered at various doses, followed by a repeat administration of the agonist.
-
Data Analysis: The antagonistic potency is determined by the dose-dependent inhibition of the pressor response to the agonist. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve, is calculated to quantify the antagonist's potency.
Signaling Pathways and Visualizations
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[1] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of V1a receptor activation, such as smooth muscle contraction. This compound acts by competitively binding to the V1a receptor and preventing this signaling cascade from being initiated by the endogenous agonist, AVP.
Caption: V1a receptor signaling pathway and the inhibitory action of the antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 7. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of potent and selective linear antagonists of vasopressor (V1-receptor) responses to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of Selective V1a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of selective antagonists for the vasopressin V1a receptor, a key target in neurodevelopmental and psychiatric disorders. This document outlines the core methodologies, presents key quantitative data for notable compounds, and visualizes the underlying biological and experimental processes.
Introduction to the V1a Receptor and Its Therapeutic Potential
The arginine vasopressin receptor 1A (AVPR1A), a G-protein coupled receptor (GPCR), is a crucial mediator of the physiological and behavioral effects of the neuropeptide arginine vasopressin (AVP). Predominantly coupled to Gαq/11 proteins, the V1a receptor, upon activation by AVP, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively[1][2].
The V1a receptor is expressed in various peripheral tissues, including vascular smooth muscle, liver, and platelets, where it regulates blood pressure, glycogenolysis, and aggregation. In the central nervous system, V1a receptors are implicated in a range of social behaviors, including pair bonding, social recognition, and aggression. Consequently, selective V1a receptor antagonists are being actively investigated as potential therapeutics for conditions such as autism spectrum disorder (ASD) and other neuropsychiatric disorders characterized by social deficits.
Data Presentation: Binding Affinities and Selectivity of V1a Receptor Antagonists
The discovery of selective V1a receptor antagonists requires rigorous characterization of their binding properties. The following tables summarize the binding affinities (Ki or IC50 in nM) of several key non-peptide V1a receptor antagonists for the human V1a receptor and their selectivity against other related receptors, namely the vasopressin V1b and V2 receptors, and the structurally similar oxytocin receptor (OTR). Lower Ki or IC50 values indicate higher binding affinity.
| Compound | V1a (Ki/IC50, nM) | V1b (Ki/IC50, nM) | V2 (Ki/IC50, nM) | OTR (Ki/IC50, nM) | Selectivity (V1b/V1a) | Selectivity (V2/V1a) | Selectivity (OTR/V1a) | Reference |
| Balovaptan (RG7314) | 0.23 (Kb) | >10000 | >10000 | >10000 | >43478 | >43478 | >43478 | [3] |
| SRX246 | 0.49 (IC50) | - | - | - | - | - | - | |
| SRX251 | 1.08 (IC50) | - | - | - | - | - | - | |
| Relcovaptan | 0.19 - 1.48 (Ki) | - | - | - | - | - | - | [4] |
| PF-184563 | - | - | - | - | - | - | - | [5] |
Note: Data for some compounds against all receptor subtypes were not publicly available in the searched literature. The binding affinity values (Ki, IC50, Kb) are reported as found in the cited literature and may have been determined using different experimental conditions.
Experimental Protocols
The identification and characterization of selective V1a receptor antagonists rely on a series of well-defined in vitro assays. The following are detailed methodologies for key experiments.
This assay is the gold standard for determining the binding affinity of a test compound for the V1a receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor and measuring the ability of a test compound to displace it.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) or a selective V1a antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Test Compounds: Serial dilutions of the antagonist.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or vehicle for total binding), and 50 µL of radioligand (e.g., [3H]-AVP at a final concentration of 0.5 nM).
-
Initiate Binding: Add 100 µL of the V1a receptor-expressing cell membrane preparation (typically 10-20 µg of protein per well) to each well.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Define Non-specific Binding: In separate wells, add an excess of a known non-radiolabeled V1a receptor ligand (e.g., 1 µM unlabeled AVP) to determine non-specific binding.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the antagonist's ability to block the AVP-induced production of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling pathway.
Materials:
-
Cells: CHO cells stably expressing the human V1a receptor.
-
Cell Culture Medium.
-
Stimulation Buffer: Typically a buffer containing LiCl to inhibit the degradation of IP1.
-
Arginine Vasopressin (AVP): As the agonist.
-
Test Compounds: Serial dilutions of the antagonist.
-
IP1 Detection Kit: Commercially available kits (e.g., HTRF-based assays).
-
384-well plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed the V1a receptor-expressing CHO cells into a 384-well plate and culture overnight to allow for cell attachment.
-
Antagonist Pre-incubation: Remove the culture medium and add the test antagonist at various concentrations in stimulation buffer. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control wells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and detect the accumulated IP1 according to the manufacturer's protocol of the chosen IP1 detection kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal.
-
Data Measurement: Read the plate using a plate reader at the appropriate wavelengths.
-
Data Analysis: Generate a dose-response curve for the antagonist by plotting the signal against the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the AVP-induced IP1 accumulation.
This assay measures the ability of an antagonist to block the AVP-induced transient increase in intracellular calcium concentration.
Materials:
-
Cells: CHO cells stably expressing the human V1a receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Arginine Vasopressin (AVP): As the agonist.
-
Test Compounds: Serial dilutions of the antagonist.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Seeding: Seed the V1a receptor-expressing CHO cells into black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading to establish a baseline fluorescence.
-
Agonist Addition: After establishing a baseline, add AVP at a concentration that elicits a maximal or submaximal response.
-
Continue Reading: Continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The antagonist's effect is measured as the inhibition of the AVP-induced calcium peak. Generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: V1a receptor signaling cascade upon agonist binding and its inhibition by a selective antagonist.
Caption: A generalized workflow for the discovery and development of selective V1a receptor antagonists.
References
- 1. bu.edu [bu.edu]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Bioavailability and pharmacokinetic profile of balovaptan, a selective, brain-penetrant vasopressin 1a receptor antagonist, in healthy volunteers | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin in Rat Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor.[1][2][3] This peptide analog has been shown to significantly decrease mean arterial pressure (MAP) in rats, indicating its potential as a research tool for investigating the role of the vasopressin system in the pathophysiology of hypertension and as a potential therapeutic agent.[1][2][3] These application notes provide a summary of the use of V1a receptor antagonists in hypertensive rat models, detailed experimental protocols, and an overview of the relevant signaling pathways.
Due to a lack of extensive published data specifically for this compound in hypertensive rat models, the following quantitative data and protocols are based on studies of closely related V1a receptor peptide antagonists in the Spontaneously Hypertensive Rat (SHR) model. The SHR model is a widely used and well-characterized model of human essential hypertension.
Quantitative Data Presentation
The following table summarizes the hemodynamic effects of a continuous intravenous infusion of a vasopressin V1a receptor antagonist in conscious, unrestrained Spontaneously Hypertensive Rats (SHR) and their normotensive controls, Wistar-Kyoto (WKY) rats. This data is adapted from a study on a related V1a antagonist, dEt2AVP, and illustrates the expected effects of V1a blockade in a hypertensive state.
Table 1: Hemodynamic Effects of a V1a Receptor Antagonist in SHR and WKY Rats
| Parameter | Rat Strain | Baseline | During V1a Antagonist Infusion (0.5 µg/kg/min) | Change from Baseline |
| Mean Arterial Pressure (MAP) (mmHg) | SHR | 155 ± 5 | 142 ± 6 | -13 mmHg (p < 0.05) |
| WKY | 110 ± 4 | 109 ± 4 | -1 mmHg (ns) | |
| Heart Rate (HR) (beats/min) | SHR | 380 ± 12 | 405 ± 15 | +25 beats/min (p < 0.05) |
| WKY | 350 ± 10 | 352 ± 11 | +2 beats/min (ns) |
Data adapted from Stepniakowski et al., 1991. Pol J Pharmacol Pharm. ns = not significant
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on blood pressure in a rat model of hypertension.
Protocol 1: Acute Hemodynamic Evaluation in Anesthetized Hypertensive Rats
Objective: To determine the acute dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized Spontaneously Hypertensive Rats (SHR).
Materials:
-
This compound
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks of age
-
Anesthetic (e.g., isoflurane, or urethane/alpha-chloralose)
-
Saline (0.9% NaCl), sterile
-
Heparinized saline
-
Pressure transducer and data acquisition system
-
Catheters (e.g., PE-50 tubing)
-
Infusion pump
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the SHR according to an approved institutional animal care and use committee (IACUC) protocol.
-
Maintain body temperature at 37°C using a heating pad.
-
Perform a tracheotomy to ensure a patent airway.
-
Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.
-
Cannulate the jugular vein for intravenous administration of the test compound.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired stock concentration. Prepare fresh on the day of the experiment.
-
-
Experimental Protocol:
-
Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are stable.
-
Record baseline MAP and HR for 15-20 minutes.
-
Administer a bolus intravenous injection of the vehicle (saline) and record MAP and HR for 15 minutes.
-
Administer increasing doses of this compound intravenously. Allow sufficient time between doses for blood pressure to return to a stable level.
-
Continuously record MAP and HR throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each dose.
-
Construct a dose-response curve to determine the potency and efficacy of the compound.
-
Protocol 2: Chronic Infusion in Conscious, Unrestrained Hypertensive Rats
Objective: To evaluate the sustained effect of this compound on blood pressure in conscious, freely moving SHR.
Materials:
-
This compound
-
Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks of age
-
Implantable telemetry transmitters for blood pressure monitoring or exteriorized catheters
-
Osmotic minipumps
-
Surgical instruments
-
Saline (0.9% NaCl), sterile
Procedure:
-
Surgical Implantation:
-
Under anesthesia, implant a telemetry transmitter for blood pressure measurement according to the manufacturer's instructions. The catheter of the transmitter is typically placed in the abdominal aorta.
-
Alternatively, for exteriorized infusion, implant catheters in the carotid artery and jugular vein, tunnel them subcutaneously, and exteriorize them at the back of the neck.
-
Allow the animals to recover for at least one week.
-
-
Drug Preparation and Pump Loading:
-
Dissolve this compound in sterile saline at a concentration calculated to deliver the desired daily dose based on the flow rate of the osmotic minipump.
-
Fill the osmotic minipumps with the drug solution or vehicle (saline) according to the manufacturer's protocol.
-
-
Pump Implantation:
-
Under brief anesthesia, implant the loaded osmotic minipump subcutaneously in the dorsal region of the rat.
-
-
Data Collection:
-
House the rats individually and allow them to move freely.
-
Record blood pressure and heart rate continuously using the telemetry system or at regular intervals for exteriorized catheters.
-
Monitor for a baseline period before the expected onset of drug delivery from the pump and throughout the infusion period (e.g., 7-14 days).
-
-
Data Analysis:
-
Calculate the average daily blood pressure and heart rate for each animal.
-
Compare the hemodynamic parameters between the vehicle-treated and drug-treated groups.
-
Signaling Pathways and Visualizations
Vasopressin V1a Receptor Signaling Pathway in Vascular Smooth Muscle Cells
Arginine vasopressin (AVP) mediates its vasoconstrictor effects primarily through the V1a receptor on vascular smooth muscle cells (VSMCs). The binding of AVP to the V1a receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. This compound acts as an antagonist at the V1a receptor, blocking this signaling pathway and leading to vasodilation and a decrease in blood pressure.
Caption: V1a receptor signaling in vascular smooth muscle.
Experimental Workflow for Chronic Infusion Study
The following diagram illustrates the key steps in a chronic infusion study to evaluate the long-term effects of this compound in hypertensive rats.
Caption: Workflow for chronic infusion in hypertensive rats.
References
- 1. Frontiers | Evidence for a Prehypertensive Water Dysregulation Affecting the Development of Hypertension: Results of Very Early Treatment of Vasopressin V1 and V2 Antagonism in Spontaneously Hypertensive Rats [frontiersin.org]
- 2. Hemodynamic effects of vasopressin compared with angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for the Experimental Use of Vasopressin Analogs in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of vasopressin analogs, including terlipressin and selepressin, in cardiovascular research. This document details their mechanisms of action, relevant experimental protocols for in vivo and in vitro studies, and a summary of quantitative findings from key research.
Introduction
Arginine vasopressin (AVP) is a neurohormone crucial for cardiovascular homeostasis. Its effects are mediated through at least three receptor subtypes: V1a, V1b, and V2. In the cardiovascular system, the V1a receptor, predominantly found on vascular smooth muscle cells and cardiomyocytes, is of primary interest.[1][2] Activation of the V1a receptor leads to vasoconstriction and can contribute to cardiac hypertrophy.[2][3] Synthetic vasopressin analogs have been developed to offer greater receptor selectivity and improved pharmacokinetic profiles compared to native AVP, making them valuable tools for cardiovascular research and potential therapeutic agents.[4]
Terlipressin , a V1a-selective agonist, is primarily used in the management of variceal bleeding and hepatorenal syndrome.[5] Selepressin is a highly selective V1a receptor agonist that has been investigated for its potential in treating septic shock.[4] This document outlines key experimental approaches to study the cardiovascular effects of these analogs.
Data Presentation: Quantitative Effects of Vasopressin Analogs
The following tables summarize the quantitative effects of terlipressin and selepressin on key cardiovascular parameters as reported in various experimental and clinical studies.
Table 1: Effects of Terlipressin on Cardiovascular Hemodynamics
| Parameter | Species/Model | Dose/Administration | Key Findings | Reference(s) |
| Mean Arterial Pressure (MAP) | Portal Hypertensive Rats | 0.017 mg/kg/min for 3 min (IV) | Increased by 50.3 ± 9.0% from baseline. | [6] |
| Portal Hypertensive Rats | 0.025 mg/kg/min for 3 min (IV) | Increased by 73.3 ± 4.6% from baseline. | [7] | |
| Portal Venous Pressure (PVP) | Portal Hypertensive Rats | 0.017 mg/kg/min for 3 min (IV) | Decreased by 11.0 ± 1.8% from baseline. | [6] |
| Portal Hypertensive Rats | 0.025 mg/kg/min for 3 min (IV) | Decreased by 24.3 ± 1.5% from baseline. | [7] | |
| Cardiac Index (CI) | Portal Hypertensive Rats | 0.017 mg/kg/min for 3 min (IV) | Decreased by 26.3 ± 1.1% from baseline. | [8] |
| Portal Hypertensive Rats | 0.025 mg/kg/min for 3 min (IV) | Decreased by 30.6 ± 3.8% from baseline. | [7] | |
| Heart Rate (HR) | Portal Hypertensive Rats | 0.025 mg/kg/min for 3 min (IV) | Decreased by 10.4 ± 2.1% from baseline. | [7] |
Table 2: Effects of Selepressin on Cardiovascular Hemodynamics in Shock Models
| Parameter | Species/Model | Dose/Administration | Key Findings | Reference(s) |
| Mean Arterial Pressure (MAP) | Ovine Septic Shock | Initial dose: 1 pmol/kg/min (IV), titrated | Maintained MAP better than vasopressin or norepinephrine. | [9][10] |
| Atherosclerotic Rabbits | 1-3000 ng/kg/min (IV) | Dose-dependent increase in MAP of up to 11 mmHg from baseline. | [4] | |
| Systemic Vascular Resistance Index (SVRI) | Ovine Septic Shock | Initial dose: 1 pmol/kg/min (IV), titrated | Maintained SVRI better than norepinephrine. | [9] |
| Cardiac Index (CI) | Ovine Septic Shock | Initial dose: 1 pmol/kg/min (IV), titrated | Maintained cardiac index better than vasopressin or norepinephrine in early intervention. | [9][10] |
| Fluid Balance | Ovine Septic Shock | Continuous IV infusion | Almost completely blocked fluid accumulation compared to vasopressin. | [11] |
| Norepinephrine Requirement | Human Septic Shock | 2.5 ng/kg/min (IV) | Norepinephrine infusion was weaned more rapidly compared to placebo. | [7] |
Experimental Protocols
Protocol 1: In Vivo Model of Pressure Overload-Induced Heart Failure (Transverse Aortic Constriction in Mice)
This protocol describes the induction of cardiac hypertrophy and heart failure in mice through transverse aortic constriction (TAC), a widely used model to study the effects of pressure overload.[6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holders)
-
6-0 silk suture
-
27-gauge needle
-
Heating pad
-
Doppler probe (for confirmation of constriction)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse with 1.5-2% isoflurane. Perform endotracheal intubation and connect the mouse to a rodent ventilator.[6]
-
Surgical Incision: Make a vertical midline skin incision in the upper chest. Perform a partial upper sternotomy to expose the aortic arch.[12]
-
Aortic Constriction: Carefully dissect the transverse aorta from the surrounding tissue. Pass a 6-0 silk suture underneath the aortic arch between the innominate and left carotid arteries.[6][12]
-
Place a 27-gauge needle alongside the aorta. Tie the suture snugly around the aorta and the needle.[1]
-
Promptly remove the needle to create a standardized constriction.[1][6]
-
Closure: Close the chest and skin incision in layers.
-
Post-operative Care: Provide appropriate analgesic care and monitor the animal for recovery.
-
Confirmation of Constriction: After 1 week, the degree of constriction can be confirmed by measuring blood flow velocity in the carotid arteries using a Doppler probe.[6]
Protocol 2: Continuous In Vivo Administration of Vasopressin Analogs via Osmotic Pumps
This protocol details the use of implantable osmotic pumps for the continuous subcutaneous delivery of vasopressin analogs in rodents, a method that ensures stable plasma drug concentrations over an extended period.[5][13]
Materials:
-
Osmotic pumps (e.g., Alzet)
-
Vasopressin analog solution (e.g., Terlipressin, Selepressin) in a sterile vehicle
-
Anesthesia
-
Surgical instruments
-
Wound clips or sutures
Procedure:
-
Pump Preparation: Fill the osmotic pump with the desired concentration of the vasopressin analog solution according to the manufacturer's instructions.
-
Animal Preparation: Anesthetize the animal and shave the area for pump implantation (typically the back, between the scapulae).[14]
-
Implantation: Make a small skin incision and create a subcutaneous pocket using blunt dissection.[5][15]
-
Insert the filled osmotic pump into the pocket, with the delivery portal facing away from the incision.[15]
-
Closure: Close the skin incision with wound clips or sutures.[5]
-
Post-operative Care: Monitor the animal for recovery and any signs of discomfort. The pump will deliver the analog at a constant rate for a predetermined duration.
Protocol 3: Assessment of Cardiac Hypertrophy and Fibrosis
A. Measurement of Cardiomyocyte Surface Area (Immunofluorescence)
This protocol outlines a method to quantify cardiomyocyte size as an indicator of hypertrophy.[16]
Procedure:
-
Cell Isolation and Culture: Isolate primary cardiomyocytes from neonatal or adult rodent hearts.
-
Treatment: Treat cultured cardiomyocytes with the vasopressin analog of interest for a specified duration (e.g., 24 hours).[3]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against a cardiomyocyte-specific marker (e.g., α-actinin).[17]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software (e.g., ImageJ) to outline individual cardiomyocytes and measure their surface area.
B. Quantification of Cardiac Fibrosis (Picrosirius Red Staining)
This protocol describes the staining of collagen fibers in heart tissue sections to assess the extent of fibrosis.[3]
Procedure:
-
Tissue Preparation: Harvest hearts, fix in 10% neutral buffered formalin, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with a Picrosirius red solution for 1 hour.[18]
-
Wash with acidified water.
-
Dehydrate and mount with a coverslip.
-
-
Imaging and Analysis:
-
Acquire images of the stained sections under bright-field or polarized light microscopy.[19]
-
Use image analysis software to quantify the area of red-stained collagen fibers relative to the total tissue area.
-
Protocol 4: Hemodynamic Assessment in Rodents using Pressure-Volume (PV) Loop Analysis
PV loop analysis is the gold standard for assessing cardiac function in vivo, providing load-independent measures of contractility and diastolic function.[8][16]
Materials:
-
Anesthetized rodent
-
Pressure-volume catheter
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal and ensure stable body temperature.
-
Catheter Insertion (Closed-Chest Approach):
-
Expose the right carotid artery.
-
Insert the pressure-volume catheter into the carotid artery and advance it into the left ventricle.[8]
-
-
Data Acquisition:
-
Allow the hemodynamics to stabilize.
-
Record baseline pressure and volume signals.
-
Perform transient inferior vena cava occlusion to obtain a family of PV loops for load-independent analysis.
-
-
Data Analysis: Analyze the PV loops to determine parameters such as end-systolic pressure-volume relationship (ESPVR), preload recruitable stroke work (PRSW), and the time constant of isovolumic relaxation (Tau).[8]
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 4. Selepressin and Arginine Vasopressin Do Not Display Cardiovascular Risk in Atherosclerotic Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 6. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective V(1A) Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective V1a receptor agonist selepressin (FE 202158) blocks vascular leak in ovine severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 13. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 16. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin in Social Behavior Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating a wide array of social behaviors, including social recognition, aggression, and affiliation, through its interaction with various receptors in the brain.[1][2][3] The vasopressin V1a receptor (V1aR) subtype, in particular, has been identified as a key mediator of these effects.[4][5] Dysregulation of the vasopressin system has been implicated in various neuropsychiatric disorders characterized by social deficits, such as autism spectrum disorder.[2]
(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a potent and selective antagonist of the V1a receptor.[6] By blocking the action of endogenous vasopressin at the V1aR, this compound can be a valuable tool to investigate the physiological and behavioral roles of this signaling pathway. Its use in preclinical research can help elucidate the mechanisms underlying social behaviors and may contribute to the development of novel therapeutics for social impairments.
Mechanism of Action
This compound acts by competitively binding to the V1a receptor, thereby preventing the binding of the endogenous ligand, arginine vasopressin. This blockade inhibits the downstream signaling cascade typically initiated by AVP binding.
V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR). Upon activation by vasopressin, it couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing various social behaviors.
Caption: V1a Receptor Signaling Pathway.
Applications in Social Behavior Research
Based on the known functions of the V1a receptor, this compound can be utilized to study:
-
Social Recognition and Memory: Investigating the role of V1aR in the ability of an animal to recognize and remember a conspecific.
-
Aggression: Examining the contribution of V1aR signaling to inter-male, maternal, or other forms of aggressive behavior.
-
Affiliative Behaviors and Social Bonding: Studying the involvement of V1aR in the formation and maintenance of social bonds and prosocial behaviors.
Quantitative Data Summary (Illustrative)
The following tables present illustrative quantitative data from hypothetical studies using a V1a receptor antagonist. These are not actual results for this compound but represent the types of data that could be generated.
Table 1: Effect of V1a Antagonist on Social Recognition in Mice
| Treatment Group | Investigation Time (Seconds) - Familiar Stimulus | Investigation Time (Seconds) - Novel Stimulus | Social Discrimination Index |
| Vehicle | 15.2 ± 2.1 | 45.8 ± 3.5 | 0.67 ± 0.05 |
| V1a Antagonist (Low Dose) | 25.3 ± 2.8 | 40.1 ± 3.2 | 0.22 ± 0.04 |
| V1a Antagonist (High Dose) | 38.9 ± 3.1 | 39.5 ± 2.9 | 0.01 ± 0.03 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of V1a Antagonist on Aggressive Behavior in Resident-Intruder Test
| Treatment Group | Latency to First Attack (Seconds) | Number of Attacks | Duration of Aggressive Behavior (Seconds) |
| Vehicle | 65.4 ± 8.2 | 12.7 ± 1.5 | 88.3 ± 10.1 |
| V1a Antagonist (Low Dose) | 110.2 ± 12.5 | 7.1 ± 1.1 | 45.6 ± 7.8* |
| V1a Antagonist (High Dose) | 185.7 ± 20.1 | 3.2 ± 0.8 | 20.1 ± 5.2** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of V1a Antagonist on Affiliative Behavior in Prairie Voles
| Treatment Group | Time Spent in Huddling (Seconds) | Allogrooming Bouts | Partner Preference Score |
| Vehicle | 350.6 ± 30.2 | 8.9 ± 1.2 | 0.75 ± 0.06 |
| V1a Antagonist | 180.1 ± 25.8 | 3.1 ± 0.7 | 0.21 ± 0.05** |
**p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following are generalized protocols for assessing the effects of a V1a antagonist on social behaviors in rodents. It is crucial to perform pilot studies to determine the optimal dose, route of administration, and timing for this compound.
General Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: Social Recognition Test
This test assesses an animal's ability to distinguish between a familiar and a novel conspecific.
Materials:
-
Adult male mice or rats
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Test arena (e.g., a clean home cage or a three-chambered social approach apparatus)
-
Juvenile stimulus animals
Procedure:
-
Habituation: Habituate the experimental animal to the test arena for a defined period (e.g., 10 minutes) for 2-3 consecutive days.
-
Drug Administration: Administer the V1a antagonist or vehicle via the chosen route (e.g., intraperitoneal injection 30 minutes before the test, or intracerebroventricular injection 15 minutes prior).
-
Acquisition Phase (Trial 1): Introduce a juvenile stimulus animal (S1) into the test arena with the experimental animal for a set duration (e.g., 4 minutes). Measure the total time the experimental animal spends investigating S1 (e.g., sniffing).
-
Inter-trial Interval: Return the experimental animal to its home cage for a specific interval (e.g., 30 minutes or 2 hours).
-
Retention Phase (Trial 2): Re-introduce the experimental animal to the test arena with the now-familiar stimulus animal (S1) and a novel juvenile stimulus animal (S2).
-
Data Analysis: Measure the time spent investigating S1 and S2. A significant preference for investigating S2 indicates successful social recognition. Calculate a social discrimination index: (Time with S2 - Time with S1) / (Time with S2 + Time with S1). A reduction in this index in the antagonist-treated group compared to the vehicle group suggests an impairment in social recognition.
Protocol 2: Resident-Intruder Test for Aggression
This assay measures offensive aggression in a male rodent towards an unfamiliar male intruder.
Materials:
-
Adult male mice or rats (residents)
-
Slightly smaller, unfamiliar male intruder animals
-
This compound
-
Vehicle
-
Resident's home cage
Procedure:
-
Housing: House the resident males individually for a period to establish territoriality (e.g., 2-4 weeks).
-
Drug Administration: Administer the V1a antagonist or vehicle to the resident animal at a predetermined time before the test.
-
Test Phase: Introduce an intruder male into the resident's home cage.
-
Behavioral Scoring: For a set duration (e.g., 10 minutes), record and score aggressive behaviors exhibited by the resident, including:
-
Latency to the first attack
-
Number of attacks (bites, lunges)
-
Total duration of aggressive behaviors (e.g., tail rattling, chasing, wrestling)
-
-
Data Analysis: Compare the measures of aggression between the vehicle and antagonist-treated groups. A significant increase in latency to attack and a decrease in the number and duration of attacks in the antagonist group would indicate an anti-aggressive effect.
Protocol 3: Partner Preference Test for Affiliation (in Prairie Voles)
This test is used to assess the formation of a social bond in monogamous species like prairie voles.
Materials:
-
Adult male and female prairie voles
-
This compound
-
Vehicle
-
Three-chambered testing apparatus
Procedure:
-
Pairing: House a male and female vole together for a cohabitation period (e.g., 24 hours) to allow for bond formation.
-
Drug Administration: Administer the V1a antagonist or vehicle to the experimental animal (typically the male) prior to the preference test.
-
Partner Preference Test: Place the experimental animal in the central chamber of a three-chambered apparatus. One side chamber contains the familiar partner, and the other contains a novel vole of the opposite sex. Both stimulus animals are typically tethered or enclosed to restrict their movement.
-
Data Collection: Allow the experimental animal to freely explore the three chambers for a set duration (e.g., 3 hours). Record the amount of time spent in close proximity (huddling) with the partner versus the novel vole.
-
Data Analysis: Calculate a partner preference score by comparing the time spent with the partner to the time spent with the novel animal. A significantly lower preference for the partner in the antagonist-treated group compared to the vehicle group suggests an impairment in the formation or expression of a social bond.
Conclusion
This compound, as a potent V1a receptor antagonist, holds potential as a valuable pharmacological tool for dissecting the role of the vasopressin system in social behavior. While specific data for this compound in behavioral paradigms is currently limited in published literature, the provided protocols, adapted from studies with analogous compounds, offer a solid foundation for initiating such investigations. Rigorous dose-finding studies and careful experimental design will be paramount to successfully elucidating the effects of this compound on social recognition, aggression, and affiliation.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]
- 5. Sex Differences in the Regulation of Offensive Aggression and Dominance by Arginine-Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. the-regulation-of-social-recognition-social-communication-and-aggression-vasopressin-in-the-social-behavior-neural-network - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: V1a Receptor Antagonists in Preclinical Models of Anxiety and Fear
Audience: Researchers, scientists, and drug development professionals.
Introduction: The neuropeptide arginine vasopressin (AVP) is integral to regulating a wide array of physiological and behavioral processes, including social behaviors, cardiovascular homeostasis, and the stress response.[1] Within the central nervous system, AVP's actions are largely mediated by the V1a and V1b receptor subtypes.[2] The V1a receptor (V1aR) is the predominant vasopressin receptor in the brain and is densely expressed in limbic system regions critical for modulating emotion and anxiety, such as the lateral septum, bed nucleus of the stria terminalis (BNST), and central amygdala.[3] This distribution provides a strong rationale for investigating the V1a receptor as a therapeutic target for anxiety and fear-related disorders.[4] Preclinical studies using both genetic knockout models and pharmacological antagonists have demonstrated that blocking V1aR signaling can produce anxiolytic-like effects, making V1aR antagonists a promising class of novel anxiolytics.[3][5][6]
V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[7][8] Upon binding of its ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change that activates the G-protein. This initiates a downstream signaling cascade beginning with the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response.[10]
Quantitative Data Summary of V1aR Antagonists in Animal Models
Several non-peptide V1aR antagonists have been evaluated in rodent models of anxiety and fear. The following tables summarize the key quantitative findings for prominent compounds.
Table 1: Effects of JNJ-17308616 in Rodent Anxiety Models
| Behavioral Test | Animal Model | Dose (mg/kg, p.o.) | Key Finding | Citation |
|---|---|---|---|---|
| Elevated Plus-Maze (EPM) | Rat | 100 | Significantly increased time spent in open arms. | [5] |
| Elevated Zero-Maze (EZM) | Rat | 30 | Significantly increased time spent in open sectors. | [5] |
| Conditioned Lick Suppression (CLS) | Rat | 30 | Significantly reversed the suppression of licking behavior. | [5] |
| Pup Ultrasonic Vocalizations (USV) | Rat | 100 | Significantly reduced the number of ultrasonic vocalizations. | [5] |
| Mouse Marble Burying (MMB) | Mouse | 100 | Significantly reduced the number of marbles buried. |[5] |
Table 2: Effects of SRX246 in Preclinical Models
| Behavioral Test/Model | Animal Model | Dose | Key Finding | Citation |
|---|---|---|---|---|
| Models of Aggression, Depression, Anxiety, and Fear | Rodent | Not specified | Demonstrated efficacy in reducing behaviors associated with these states. | [11] |
| Fear-Potentiated Startle | Human | Not specified | Decreased anxiety-potentiated startle in a proof-of-concept study.[3][12] | [13] |
| fMRI Response to Threat | Human | Not specified | Attenuated BOLD signals in fear-mediating circuits after AVP challenge. |[11] |
Table 3: Effects of V1aR Genetic Deletion in Mice
| Behavioral Test | Animal Model | Genetic Modification | Key Finding | Citation |
|---|---|---|---|---|
| Elevated Plus-Maze (EPM) | Mouse | V1aR Knockout (KO) | Exhibited reduced anxiety-like behaviors. | [2][3] |
| Open Field Test | Mouse | V1aR Knockout (KO) | Showed reduced anxiety-like behaviors. | [3] |
| Light/Dark Box | Mouse | V1aR Knockout (KO) | Displayed reduced anxiety-like behaviors. | [3] |
| Social Interaction Test | Mouse | V1aR Knockout (KO) | Exhibited impaired social behavior and reduced anxiety. |[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for two widely used behavioral assays to assess anxiety-like behavior in rodents.
Protocol 1: The Elevated Plus-Maze (EPM) Test
The EPM test is a standard assay for assessing unconditioned anxiety in rodents.[15] It is based on the animal's natural aversion to open and elevated spaces versus its preference for enclosed areas.[15] An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
Materials:
-
Elevated Plus-Maze apparatus (plus-shaped, with two open and two enclosed arms, elevated from the floor).
-
Video camera and tracking software (e.g., ANY-maze).
-
Disinfectant (e.g., 70% ethanol or Nolvasan).
-
Experimental animals (mice or rats).
-
Test compound (V1aR antagonist) and vehicle.
Procedure:
-
Acclimation: Allow animals to habituate to the testing room for at least 45-60 minutes before the experiment begins.[15] The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer the V1aR antagonist or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).[15]
-
Test Initiation: Place the animal gently onto the central platform of the maze, facing one of the closed arms.[15]
-
Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[16] The experimenter should leave the room to avoid influencing the animal's behavior. The session is recorded by an overhead camera.
-
Test Termination: At the end of the 5-minute period, carefully remove the animal from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with a disinfectant between trials to eliminate olfactory cues from previous animals.[15]
Data Analysis: The primary measures of anxiety-like behavior are:
-
Time spent in the open arms (%): (Time in open arms / Total time in all arms) x 100.
-
Entries into the open arms (%): (Entries into open arms / Total entries into all arms) x 100.
-
Total arm entries: Used as a measure of general locomotor activity. A significant change in this measure may indicate sedative or stimulant effects of the compound.
Protocol 2: Chronic Social Defeat Stress (CSDS)
The CSDS model has high validity for studying the mechanisms of stress-induced affective disorders.[17] It involves subjecting an experimental mouse to repeated episodes of social subordination by a larger, aggressive mouse. This induces a range of behavioral changes, including social avoidance, which is considered a hallmark of an anxiety/depressive-like state.
Materials:
-
Aggressor mice (e.g., screened, aggressive CD-1 male mice).[17]
-
Experimental mice (e.g., C57BL/6 male mice).
-
Specialized housing cages divided by a perforated, transparent partition.
-
Timers.
Procedure:
-
Aggressor Screening: Screen CD-1 male mice for aggressive behavior. Select aggressors that consistently attack an intruder mouse within 60 seconds over two consecutive screening sessions.[17] House selected aggressors individually.
-
Social Defeat Phase (10 days):
-
Day 1-10: Each day, introduce one experimental mouse into the home cage of an unfamiliar aggressor mouse.[18]
-
Allow physical interaction until the experimental mouse is defeated (typically 5-10 minutes). The defeat is characterized by the experimental mouse displaying submissive and defensive postures.
-
After the physical defeat, house the experimental mouse in the same cage as the aggressor, but separated by the perforated partition, for the remainder of the 24-hour period. This allows for continuous sensory (visual, olfactory) stress without physical harm.
-
Each day, expose the experimental mouse to a new, unfamiliar aggressor to prevent habituation.[17]
-
-
Social Interaction Test (Day 11):
-
This test is performed 24 hours after the final defeat session to assess the development of social avoidance.[18]
-
The test consists of a two-phase session in an open field arena.
-
Phase 1 (No Target): Place the experimental mouse in the arena with an empty, wire-mesh enclosure located at one end. Allow the mouse to explore for 2.5 minutes.
-
Phase 2 (Target Present): Immediately following Phase 1, introduce an unfamiliar aggressor mouse into the wire-mesh enclosure. Allow the experimental mouse to explore for another 2.5 minutes.
-
Track the amount of time the experimental mouse spends in the "interaction zone" surrounding the enclosure in both phases.
-
Data Analysis:
-
Social Interaction (SI) Ratio: Calculate the ratio of time spent in the interaction zone during Phase 2 (Target Present) to Phase 1 (No Target).
-
Phenotyping:
-
Susceptible: Mice with an SI ratio < 1 are considered to have developed social avoidance.
-
Resilient: Mice with an SI ratio > 1 are considered resilient to the stress paradigm.
-
-
Drug Testing: "Susceptible" mice are then used for subsequent experiments to test the efficacy of V1aR antagonists in reversing the social avoidance phenotype.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel V1a receptor antagonist for anxiolytic properties in animal models.
References
- 1. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profound impairment in social recognition and reduction in anxiety-like behavior in vasopressin V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]
- 5. Characterization of the V1a antagonist, JNJ-17308616, in rodent models of anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 10. genecards.org [genecards.org]
- 11. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Elevated plus maze protocol [protocols.io]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for V1a Receptor Activity via Calcium Mobilization Assay
These application notes provide a detailed protocol for measuring the activity of the Vasopressin V1a receptor using a calcium mobilization assay. This method is a robust and widely used technique in drug discovery and pharmacological research for screening and characterizing agonists and antagonists of Gq-coupled G-protein coupled receptors (GPCRs).
Introduction
The Vasopressin V1a receptor (V1aR) is a crucial G-protein coupled receptor involved in various physiological processes, including the regulation of blood pressure, social behavior, and liver glycogenolysis.[1][2] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1aR couples to the Gq/11 family of G-proteins.[3][4][5] This initiates a signaling cascade that activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected using calcium-sensitive fluorescent dyes.[8] This application note details a homogeneous, no-wash calcium mobilization assay using Fluo-4 AM, a widely used green fluorescent calcium indicator, to monitor V1a receptor activation.[9][10]
V1a Receptor Signaling Pathway
Activation of the V1a receptor by an agonist like vasopressin leads to a cascade of intracellular events culminating in an increase in cytosolic calcium.
Experimental Protocol
This protocol is designed for a 96-well microplate format but can be adapted for 384-well plates.
Materials and Reagents
-
Cell Line: A stable cell line expressing the human V1a receptor is recommended, such as CHO-K1 or HEK293 cells.[11][12]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[9]
-
Fluorescent Dye: Fluo-4 AM (acetoxymethyl ester) or a no-wash calcium assay kit (e.g., Fluo-4 NW).[9][10][13]
-
Probenecid: (Optional, but recommended for certain cell lines like CHO to prevent dye extrusion).[14]
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: (Optional) A known V1a receptor antagonist (e.g., SR 49059).[15]
-
Control Agonist: (Optional) A non-specific calcium ionophore like Ionomycin for a positive control.
-
Microplates: Black-walled, clear-bottom 96-well microplates.
-
Plate Reader: A fluorescence microplate reader with bottom-read capabilities and excitation/emission filters for Fluo-4 (Ex/Em ≈ 490/525 nm).[9][13] The reader should also have a liquid handling system for compound addition.
Experimental Workflow
The following diagram outlines the major steps in the calcium mobilization assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. A typical final concentration is 2-5 µM Fluo-4 AM in assay buffer. If using a no-wash kit, follow the provided protocol.[9][13]
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.[9][13]
-
-
Compound Preparation:
-
Prepare serial dilutions of the agonist (e.g., Vasopressin) and/or antagonist in assay buffer at the desired concentrations (e.g., 2x or 5x the final concentration).
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the reader to perform a baseline reading for 10-20 seconds.
-
The instrument's liquid handler should then add the compound solution (e.g., 50 µL of 2x agonist) to the wells.
-
Continue to read the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonist dose-response curves, plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
For antagonist assays, cells are pre-incubated with the antagonist before the addition of a fixed concentration of agonist (typically the EC₈₀ concentration). The IC₅₀ is then determined from the dose-response curve.
-
Data Presentation
The following table summarizes typical quantitative data obtained from a V1a receptor calcium mobilization assay.
| Parameter | Agonist | Value | Cell Line | Reference |
| EC₅₀ | Vasopressin | 2.1 x 10⁻⁹ M | Recombinant Cell Line | [16] |
| pEC₅₀ | Vasopressin | 8.9 | Human Gastric Artery | [15] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | * Cell health is poor. | * Ensure cells are healthy and within a suitable passage number. |
| * Inefficient dye loading. | * Optimize dye concentration and incubation time. Check for dye extrusion and consider using probenecid. | |
| * Receptor is not expressed or is non-functional. | * Verify receptor expression (e.g., via qPCR or western blot). Use a positive control agonist (e.g., ionomycin) to confirm assay components are working.[17] | |
| High Background Fluorescence | * Incomplete removal of extracellular dye (if not using a no-wash kit). | * Ensure thorough but gentle washing after dye loading. |
| * Autofluorescence from compounds or media. | * Run a control with compound and no cells. Use phenol red-free media for the assay. | |
| High Well-to-Well Variability | * Uneven cell seeding. | * Ensure a single-cell suspension and proper mixing before plating. |
| * Inconsistent liquid handling. | * Ensure pipettes are calibrated and that additions are made consistently across the plate. |
For more comprehensive troubleshooting, refer to specialized guides on calcium flux assays.[18]
References
- 1. Molecular pharmacology of V1a vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. Different single receptor domains determine the distinct G protein coupling profiles of members of the vasopressin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Ready-to-Assay™ V 1A Vasopressin Receptor Frozen Cells | HTS059RTA [merckmillipore.com]
- 12. revvity.com [revvity.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 15. Pharmacological characterization of a vasopressin V1 receptor in the isolated human gastric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Blood Pressure Regulation Using (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor.[1][2] This peptide analog is a valuable research tool for investigating the role of the vasopressin system in the regulation of blood pressure. Arginine vasopressin (AVP) is a key hormone involved in maintaining cardiovascular homeostasis, primarily through its vasoconstrictive effects mediated by V1a receptors on vascular smooth muscle cells. By blocking these receptors, this compound induces vasodilation, leading to a decrease in mean arterial pressure (MAP), particularly in models of hypertension where the vasopressin system is upregulated.[1][2]
These application notes provide detailed protocols for utilizing this V1a antagonist to study its effects on blood pressure in vivo and to characterize its binding to the V1a receptor in vitro.
Quantitative Data
Due to the limited availability of specific dose-response data for this compound in the public domain, the following table presents representative data from a study on a functionally similar non-peptide V1a receptor antagonist, OPC-21268, in spontaneously hypertensive rats (SHR). This data illustrates the typical dose-dependent hypotensive effect expected from a V1a antagonist.
Table 1: Dose-Dependent Effect of a Representative V1a Antagonist (OPC-21268) on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Antagonist Dose (mg/kg, IV) | Mean Arterial Pressure (MAP) Decrease (mmHg) |
| 0.3 | Not specified, part of dose-dependent range |
| 1.0 | Not specified, part of dose-dependent range |
| 3.0 | 32.4 ± 7.9 |
Data is representative of a potent V1a antagonist and is sourced from a study on OPC-21268.
Table 2: Binding Affinity of a Representative Phenylacetyl-substituted Vasopressin Antagonist
| Ligand | Receptor | Preparation | Kd (nM) |
| Phenylacetyl-D-Tyr(Et)Phe-Gln-Asn-Lys-Pro-Arg-Tyr-NH2 | V1a Vasopressin Receptor | Rat Liver Membranes | 0.168 |
This data is for a closely related phenylacetyl-substituted V1a antagonist and indicates high binding affinity.
Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Antagonism of this receptor by this compound blocks the downstream signaling cascade that leads to vasoconstriction.
Caption: V1a Receptor Signaling Pathway and Point of Antagonism.
Experimental Protocols
In Vivo Measurement of Mean Arterial Pressure (MAP) in Rats
This protocol describes the measurement of the acute hypotensive effects of this compound in anesthetized rats.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane or sodium pentobarbital)
-
Male Wistar or Spontaneously Hypertensive Rats (SHR)
-
Pressure transducer and data acquisition system
-
Catheters (for carotid artery and jugular vein)
-
Surgical instruments
-
Heparinized saline
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic. Shave the ventral neck area and make a midline incision to expose the trachea, carotid artery, and jugular vein.
-
Cannulation: Cannulate the trachea to ensure a clear airway. Cannulate the right carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to continuously monitor blood pressure. Cannulate the left jugular vein for intravenous administration of the antagonist.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline MAP is achieved.
-
Compound Administration: Prepare a stock solution of this compound in saline. Administer a bolus intravenous injection of the vehicle (saline) and record MAP for 15-20 minutes to establish a baseline.
-
Dose-Response Measurement: Administer increasing doses of the antagonist (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) intravenously. Allow sufficient time between doses for the blood pressure to stabilize and observe the maximal effect of each dose.
-
Data Analysis: Record the change in MAP from baseline for each dose. Plot the dose-response curve to determine the potency of the antagonist.
Caption: In Vivo Blood Pressure Measurement Workflow.
In Vitro V1a Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor using rat liver membranes.
Materials:
-
This compound
-
Radiolabeled V1a receptor ligand (e.g., [³H]-Arginine Vasopressin)
-
Rat liver tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris. Centrifuge the supernatant at a high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled antagonist, this compound.
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and membrane preparation. For non-specific binding wells, add the radioligand, membrane preparation, and a high concentration of unlabeled vasopressin.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: In Vitro Receptor Binding Assay Workflow.
Conclusion
This compound is a powerful tool for elucidating the role of the V1a receptor in blood pressure regulation. The protocols outlined above provide a framework for researchers to investigate its hypotensive effects and receptor binding characteristics. These studies can contribute to a better understanding of the pathophysiology of hypertension and the development of novel therapeutic agents targeting the vasopressin system.
References
Application Notes and Protocols for V1a Antagonists in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The arginine vasopressin (AVP) system, particularly the vasopressin 1a receptor (V1aR), is a critical modulator of social behaviors, stress responses, and emotional regulation in the central nervous system (CNS).[1][2][3] The V1aR is a G protein-coupled receptor (GPCR) widely distributed throughout the brain, with high expression in limbic areas such as the amygdala, hippocampus, and lateral septum, which are integral to processing emotions like fear and anxiety.[4][5] This distribution provides a strong rationale for targeting the V1aR in the development of novel therapeutics for psychiatric disorders.[5][6] V1a receptor antagonists are compounds that block the action of endogenous AVP at this receptor, thereby offering a powerful tool to investigate its role in neuropsychiatric conditions and as potential therapeutic agents for disorders characterized by aggression, anxiety, and social deficits.[6][7]
V1a Receptor Signaling Pathway
The V1a receptor is coupled to the Gq/11 family of G proteins.[8] Upon binding of its ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change that activates the G protein. This activation initiates a downstream signaling cascade by stimulating phospholipase C (PLC).[1][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These events lead to a variety of cellular responses that ultimately modulate neuronal activity and influence behavior. V1a antagonists competitively bind to the V1aR, preventing AVP from initiating this cascade.
Key V1a Antagonists in Neuroscience Research
Several V1a antagonists have been developed and characterized for both preclinical and clinical research. These compounds vary in their selectivity, bioavailability, and ability to cross the blood-brain barrier.
| Compound Name | Target(s) | Key Characteristics & Applications | Select Dosing Information | Reference(s) |
| SRX246 | Selective V1aR Antagonist | Orally bioavailable, CNS-penetrant. Investigated for irritability in Huntington's Disease, PTSD, fear, and anxiety.[4][10][11][12] | Human (Clinical): 120-160 mg, twice daily, oral.[12][13] | [4][10][12][13] |
| Relcovaptan (SR-49059) | Selective V1aR Antagonist | Orally active. Studied for preterm labor, but also used experimentally in neuroscience to reduce brain edema after TBI.[14][15] | Mouse (TBI Model): 270 ng - 1.08 µg, intracerebroventricular (ICV).[14] | [14][15] |
| Balovaptan | Selective V1aR Antagonist | Investigated in clinical trials for Autism Spectrum Disorder to improve social interaction and communication. | Not detailed in provided results. | [7] |
| ML389 | Selective V1aR Antagonist | Novel, highly brain-penetrant antagonist developed as a research tool for CNS disorders like anxiety and depression.[6] | Mouse (PK study): 10 mg/kg, oral (PO).[6] | [6] |
| OPC-21268 | V1aR Antagonist | Used in preclinical studies to investigate the role of V1aR in hypertension and polycystic kidney disease.[16][17] | Mouse (PKD Model): 60 mg/kg/day, oral gavage.[16] | [16][17] |
| SRX251 | Selective V1aR Antagonist | Orally active; shown to selectively reduce offensive aggression in animal models without causing sedation.[18] | Hamster (Aggression Model): 0.2 µg - 2 mg/kg, oral.[18] | [18] |
Application Notes & Experimental Protocols
The application of V1a antagonists in neuroscience is broad, with significant focus on anxiety, aggression, and social behavior.
Investigation of Anxiety and Fear
Rationale: The dense population of V1a receptors in the amygdala and bed nucleus of the stria terminalis (BNST) implicates the AVP system in fear and anxiety circuits.[4] V1a antagonists are used to probe these mechanisms and as potential anxiolytics.[4][19] Preclinical studies show that V1aR knockout mice exhibit reduced anxiety-like behavior, and pharmacological blockade with antagonists can replicate these effects.[6]
Key Experiment: Fear-Potentiated Startle (FPS) in Humans
This protocol is based on a proof-of-concept study using SRX246 to assess its anxiolytic properties.[4][19]
-
Objective: To determine if a V1a antagonist reduces anxiety (potentiation of startle during unpredictable threat) versus fear (potentiation of startle during predictable threat).
-
Design: Double-blind, placebo-controlled, crossover design. Each participant receives both the antagonist and a placebo in a counter-balanced order, separated by a washout period.[19]
-
Participants: Healthy volunteers screened for medical and psychiatric conditions.[20]
-
Protocol Steps:
-
Drug Administration: Participants are randomized to receive either SRX246 (e.g., 160 mg/day) or a matching placebo for a period of 5-7 days.[20]
-
Washout Period: A 5-7 day washout period follows the first treatment phase.[19]
-
Crossover: Participants who initially received the drug now receive the placebo, and vice-versa, for another 5-7 days.
-
NPU Threat Test: At the end of each treatment period, subjects undergo the No-shock, Predictable-shock, Unpredictable-shock (NPU) threat test.
-
Acoustic Startle: A startling acoustic stimulus (e.g., 103 dB white noise) is presented.
-
Electromyography (EMG): The startle response is measured via EMG of the orbicularis oculi muscle.
-
Conditions: The startle probe is delivered during periods of no shock anticipation (N), predictable shock (P; signaled by a cue), and unpredictable shock (U; no predictive cue).
-
-
Data Analysis: The primary outcome is the magnitude of the startle response. Anxiety-potentiated startle is defined as the startle magnitude during the unpredictable condition minus the no-shock condition. Statistical analysis is performed using repeated measures ANOVA.
-
-
Expected Outcome: V1a antagonists like SRX246 are hypothesized to significantly reduce anxiety-potentiated startle (the U-N difference) compared to placebo, with less effect on fear-potentiated startle (the P-N difference).[4]
Investigation of Aggression and Social Behavior
Rationale: AVP, acting through the V1aR, is strongly implicated in stimulating aggressive behaviors and modulating social affiliations.[18] V1a antagonists are explored as "serenics"—agents that reduce aggression without causing sedation.[18] They are being investigated for conditions like intermittent explosive disorder and irritability in Huntington's disease.[10][12]
Key Experiment: Resident-Intruder Test in Rodents
This protocol is a standard preclinical model for assessing offensive aggression and the efficacy of anti-aggressive compounds like SRX251.[18]
-
Objective: To evaluate the effect of an orally administered V1a antagonist on species-typical offensive aggression.
-
Animal Model: Male Syrian golden hamsters, which exhibit robust territorial aggression.
-
Protocol Steps:
-
Housing: House resident hamsters individually for several weeks to establish territoriality.
-
Drug Administration: Administer the V1a antagonist (e.g., SRX251 at 0.2 µg, 20 µg, or 2 mg/kg) or vehicle (e.g., DMSO/water solution) to the resident animal via oral gavage.[6][18]
-
Acclimation Period: Wait for the drug to reach peak efficacy (e.g., 90-120 minutes post-administration).[18]
-
Intruder Introduction: Introduce a smaller, unfamiliar male hamster (the "intruder") into the resident's home cage.
-
Behavioral Scoring: Videotape the interaction for a set period (e.g., 10 minutes). An observer blind to the treatment condition should score key aggressive and social behaviors, including:
-
Latency to bite: Time from intruder introduction to the first bite by the resident.
-
Number of bites and attacks.
-
Duration of social investigation: Time spent sniffing the intruder.
-
General motor activity: To rule out sedative effects.
-
-
Data Analysis: Use non-parametric tests (e.g., Kruskal-Wallis) or ANOVA to compare behavioral measures across treatment groups.
-
-
Expected Outcome: An effective V1a antagonist will significantly increase the latency to bite and reduce the number of attacks in a dose-dependent manner, without altering social investigation or general motor activity.[18]
Visualized Workflows and Relationships
General Experimental Workflow for V1a Antagonist Development
The development and validation of a novel V1a antagonist for neuroscience applications typically follows a multi-stage process, from initial screening to in vivo behavioral testing.
Logical Relationship in V1aR-Mediated Behavior
This diagram illustrates the core hypothesis for how V1a antagonists modulate behavior. By blocking the V1a receptor, they prevent endogenous vasopressin from promoting states of anxiety and aggression.
References
- 1. scbt.com [scbt.com]
- 2. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]
- 6. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Candidates — Azevan [azevan.com]
- 11. SRX-246 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Effect of Small Molecule Vasopressin V1a and V2 Receptor Antagonists on Brain Edema Formation and Secondary Brain Damage following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Frontiers | Evidence for a Prehypertensive Water Dysregulation Affecting the Development of Hypertension: Results of Very Early Treatment of Vasopressin V1 and V2 Antagonism in Spontaneously Hypertensive Rats [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vivo Studies with (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor (V1aR).[1][2][3][4][5] The V1a receptor is a G-protein coupled receptor (GPCR) primarily found on vascular smooth muscle cells, where its activation by endogenous arginine vasopressin (AVP) leads to vasoconstriction and an increase in blood pressure.[2][6][7] By blocking this interaction, this compound induces vasodilation, resulting in a significant decrease in mean arterial pressure (MAP), as demonstrated in rat models.[1][2][3][4][5] These characteristics make it a valuable tool for cardiovascular research, particularly in studies investigating hypertension and other conditions involving vasopressin dysregulation.
This document provides detailed protocols for in vivo studies in rats to investigate the effects of this compound on cardiovascular parameters.
Compound Information
| Property | Value |
| IUPAC Name | (2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
| Molecular Formula | C54H76N14O11 |
| Molecular Weight | 1097.3 g/mol |
| Mechanism of Action | Potent Vasopressin V1a Receptor Antagonist |
| Primary Effect | Decreases Mean Arterial Pressure (MAP) |
V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a G-protein coupled receptor that, upon binding with an agonist like vasopressin, initiates a signaling cascade leading to vasoconstriction. This compound acts as a competitive antagonist at this receptor, inhibiting these downstream effects.
Caption: V1a Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
Preliminary Dose-Finding Study (Dose-Response)
Objective: To determine the optimal intravenous (IV) dose of this compound for inducing a significant and stable reduction in mean arterial pressure (MAP) in rats.
Materials:
-
This compound
-
Sterile 0.9% Saline
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for catheterization
-
Jugular vein and carotid artery catheters
-
Pressure transducer and data acquisition system
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia. Place the animal on a heating pad to maintain body temperature.
-
Surgical Catheterization: Surgically implant a catheter into the jugular vein for compound administration and another into the carotid artery for direct blood pressure measurement.
-
Baseline Measurement: Allow the animal to stabilize for at least 30 minutes post-surgery and record baseline MAP.
-
Dose Administration: Prepare serial dilutions of the compound in sterile saline. Administer increasing doses of this compound intravenously as a bolus. Based on literature for similar compounds, a starting dose range of 1 µg/kg to 100 µg/kg is suggested.
-
Data Recording: Continuously monitor and record MAP for at least 60 minutes after each dose administration to observe the onset, magnitude, and duration of the hypotensive effect.
-
Data Analysis: Plot the change in MAP against the administered dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
| Dose (µg/kg, IV) | Number of Animals (n) | Baseline MAP (mmHg) | MAP post-injection (mmHg) | % Change in MAP |
| Vehicle (Saline) | 5 | |||
| 1 | 5 | |||
| 10 | 5 | |||
| 30 | 5 | |||
| 100 | 5 |
Continuous Infusion Study in Conscious, Freely Moving Rats
Objective: To assess the sustained effect of this compound on MAP in a conscious state, eliminating the confounding effects of anesthesia.
Materials:
-
This compound
-
Sterile 0.9% Saline
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Implantable telemetry device for blood pressure monitoring
-
Surgical instruments for telemetry implantation
-
Infusion pump
-
Jugular vein catheter
Procedure:
-
Telemetry Implantation: Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta for continuous blood pressure monitoring.[8][9][10] Allow the animals to recover for at least one week.
-
Jugular Vein Catheterization: Surgically implant a catheter into the jugular vein for continuous infusion. Allow for a 48-hour recovery period.
-
Baseline Recording: Record baseline MAP and heart rate via telemetry for 24-48 hours in the conscious, freely moving rats in their home cages.
-
Continuous Infusion: Based on the dose-finding study, determine an effective dose for continuous infusion. Prepare the compound in sterile saline and administer via the jugular vein catheter using an infusion pump.
-
Data Acquisition: Continuously record MAP and heart rate throughout the infusion period (e.g., 24-72 hours).
-
Data Analysis: Analyze the changes in MAP and heart rate from baseline during the infusion period.
| Treatment Group | Infusion Rate (µg/kg/hr) | Number of Animals (n) | Average Baseline MAP (mmHg) | Average MAP during Infusion (mmHg) |
| Vehicle (Saline) | - | 6 | ||
| Compound (Low Dose) | TBD | 6 | ||
| Compound (High Dose) | TBD | 6 |
Experimental Workflow
Caption: In Vivo Experimental Workflow.
Data Interpretation and Considerations
-
Specificity: While this compound is a potent V1a antagonist, it is crucial to consider any potential off-target effects, especially at higher doses.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Statistical Analysis: Appropriate statistical methods should be employed to analyze the data and determine the significance of the observed effects.
-
Pharmacokinetics: For more advanced studies, pharmacokinetic analysis can be performed to correlate plasma concentrations of the compound with its pharmacodynamic effects.
By following these detailed protocols, researchers can effectively investigate the in vivo effects of this compound on the cardiovascular system, contributing to a better understanding of the role of the vasopressin V1a receptor in health and disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Common Issues with Peptide Antagonists
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptide antagonists.
Section 1: Solubility Issues
Poor solubility can limit a peptide's bioavailability, complicate its formulation, and reduce its therapeutic activity[1]. It can also lead to aggregation, which diminishes bioactivity and can raise safety concerns[1].
Frequently Asked Questions (FAQs)
Q1: My peptide antagonist won't dissolve. What are the common causes?
A1: Peptide solubility is primarily determined by its physicochemical properties. Common causes for poor solubility include:
-
Amino Acid Composition: A high proportion of hydrophobic (non-polar) amino acids like Leucine, Valine, Isoleucine, and Phenylalanine significantly decreases solubility in aqueous solutions[1][2].
-
Net Charge and pH: Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge. Attempting to dissolve a peptide at a pH near its pI will result in poor solubility[1].
-
Peptide Length: Longer peptides generally have lower solubility compared to shorter ones[2].
-
Secondary Structure Formation: Peptides can form secondary structures that lead to aggregation and reduced solubility, especially in hydrophobic sequences[3].
Q2: How can I improve the solubility of my peptide antagonist?
A2: Several strategies can be employed to improve peptide solubility. First, perform a small-scale solubility test to find the optimal conditions without wasting material[2].
-
pH Adjustment: Adjusting the pH of the solution is a primary strategy. For peptides with a net positive charge (basic), using a slightly acidic buffer (lower pH) can help. For peptides with a net negative charge (acidic), a slightly basic buffer (higher pH) is recommended[1][2].
-
Use of Co-solvents: For highly hydrophobic peptides, adding a small amount of an organic co-solvent can be effective. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile[2][4]. It is crucial to start with the organic solvent and then slowly add the aqueous buffer to the desired concentration. For most biological assays, the final concentration of DMSO should be kept low (e.g., <1%)[2].
-
Chaotropic Agents: Agents like guanidinium hydrochloride or urea can disrupt hydrogen bonding and hydrophobic interactions that lead to aggregation, thereby improving solubility.
-
Sonication: Using a sonicator can help break up aggregates and improve the dissolution of the peptide[2].
Troubleshooting Guide: Solubility
| Problem | Possible Cause | Suggested Solution |
| Lyophilized peptide forms a suspension or precipitate in aqueous buffer. | The buffer pH is close to the peptide's isoelectric point (pI). | Calculate the peptide's pI. Adjust the buffer pH to be at least 2 units away from the pI. For acidic peptides (pI < 7), use a basic buffer. For basic peptides (pI > 7), use an acidic buffer[1]. |
| Peptide is highly hydrophobic and insoluble in water. | High content of non-polar amino acids. | Dissolve the peptide first in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) and then slowly dilute with the desired aqueous buffer[2]. |
| Peptide precipitates out of solution after initial dissolution. | Aggregation is occurring over time. | Re-evaluate the buffer composition and pH. Consider adding anti-aggregation excipients or storing in smaller, single-use aliquots at -80°C. |
Diagram: Logical Workflow for Troubleshooting Solubility
Caption: A step-by-step workflow for addressing common peptide solubility problems.
Section 2: Stability Issues
Peptide stability is a critical factor, as degradation leads to a loss of active compound and can produce inactive or even interfering fragments[5][6][7]. The two main stability concerns are proteolytic degradation and physical aggregation.
Frequently Asked Questions (FAQs)
Q1: What causes my peptide antagonist to lose activity in solution over time?
A1: The loss of activity is often due to chemical or physical instability.
-
Proteolytic Degradation: Peptides are susceptible to cleavage by proteases present in serum, plasma, or cell culture media[5][8][9]. Exopeptidases cleave from the N- or C-termini, while endoproteases cleave within the sequence[8][10]. Most linear peptides have a half-life of only a few minutes in serum[8].
-
Chemical Degradation: Certain amino acids are prone to specific chemical reactions. Deamidation (of Asn, Gln) and oxidation (of Met, Cys, Trp) are common non-proteolytic degradation pathways[11].
-
Aggregation: Peptides, especially those with hydrophobic regions, can self-assemble into aggregates or highly structured amyloid fibrils. This process renders the peptide inactive and can cause issues in experiments[12][13].
Q2: How can I improve the stability of my peptide antagonist against proteases?
A2: Several structural modifications can be made to enhance resistance to proteolytic degradation:
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation are common strategies to block exopeptidases[14][15]. Peptides with free N-terminal amines can be almost entirely degraded within 48 hours in cell culture[10][16].
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their non-natural D-enantiomers at strategic positions can decrease recognition by proteases and significantly increase half-life[14][17].
-
Cyclization: Creating a cyclic peptide (head-to-tail, side-chain-to-side-chain) restricts the peptide's conformation, which can increase protease resistance and binding affinity[8][18].
-
Backbone Modifications: N-methylation of the peptide backbone can provide steric hindrance that inhibits protease binding[18].
Troubleshooting Guide: Stability
| Problem | Possible Cause | Suggested Solution |
| Peptide shows rapidly diminishing activity in cell culture assays. | Proteolytic degradation by enzymes secreted from cells or present in serum. | 1. Run a stability assay (see protocol below) to confirm degradation. 2. Use protease-free serum or a serum-free medium if possible. 3. Consider ordering a modified version of the peptide (e.g., with N-acetylation, C-amidation, or D-amino acid substitutions)[14][16]. |
| A hazy precipitate forms in the peptide stock solution over time. | Peptide is aggregating. | 1. Centrifuge the solution before use to remove aggregates[2]. 2. Re-dissolve in a buffer with a different pH or ionic strength, as salts can influence aggregation[12][13]. 3. Store at a lower concentration or in single-use aliquots to minimize handling. |
| Inconsistent results between experimental batches. | Improper storage leading to degradation. | Store lyophilized peptides at -20°C or -80°C, protected from light[19]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution[19][20]. |
Quantitative Data: Impact of Modifications on Peptide Half-Life
The following table summarizes data on how specific modifications can enhance peptide stability in biological fluids.
| Peptide | Modification | Matrix | Half-Life | Fold Improvement |
| Vasopressin (L-Arg) | None | Human | 10-35 min | - |
| Desmopressin (D-Arg) | D-amino acid substitution | Human | 3.7 hours | ~6-22x[14] |
| Linear Peptide | None | Rat Serum | 30 min | - |
| Retro-enantio Analog | All D-amino acids, reversed sequence | Rat Serum | > 8 hours | > 16x[8] |
| Peptide 1 (Tam-labeled) | Internal Label | Blood Plasma | 43.5 h | - |
| Peptide 5 (Tam-labeled) | Terminal Label | Blood Plasma | 3.8 h | 0.09x[6] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a peptide antagonist in plasma.
Objective: To determine the rate of peptide degradation in plasma over time.
Materials:
-
Test peptide
-
Control plasma (e.g., human, mouse), anticoagulated with EDTA or heparin
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water or ice-cold Acetonitrile with 1% Formic Acid)
-
HPLC-MS or LC-MS/MS system
Procedure:
-
Preparation: Pre-warm plasma to 37°C. Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., DMSO or water).
-
Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration (e.g., 1-10 µM). Vortex gently to mix.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture. The t=0 sample should be taken immediately after adding the peptide.
-
Quenching: Immediately add the aliquot to a tube containing an excess volume (e.g., 3-4 volumes) of ice-cold quenching solution. This will stop enzymatic reactions and precipitate plasma proteins.
-
Protein Precipitation: Vortex the quenched sample vigorously and incubate on ice for at least 20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the remaining peptide and any metabolites. Analyze the supernatant by HPLC-MS or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t½) from the degradation curve.
Diagram: Workflow for a Peptide Stability Assay
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. An Alternative Solution for Peptide Drug Development, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying and controlling the proteolytic degradation of cell adhesion peptides | bioRxiv [biorxiv.org]
- 17. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. genscript.com [genscript.com]
- 20. genscript.com [genscript.com]
Technical Support Center: Optimizing Peptide Concentration for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing peptide concentrations in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine a safe starting dose for my peptide in an in vivo study?
A: Establishing a safe starting dose is a critical first step to avoid toxicity and ensure the ethical use of animal models. The approach involves gathering preclinical data and, if necessary, performing preliminary studies.
-
Literature Review: Begin by searching for studies on similar peptides or peptides targeting the same pathway. This can provide a preliminary dose range.[1]
-
In Vitro Data Extrapolation: Use in vitro data (e.g., IC50 or EC50 values) as a starting point, but be aware that these values do not directly translate to in vivo efficacy due to factors like bioavailability and metabolism.
-
No Observed Adverse Effect Level (NOAEL): The most common and conservative approach is to determine the NOAEL from preclinical toxicology studies in animal models.[2][3] The NOAEL is the highest dose administered that does not produce significant adverse effects.[2][3]
-
Allometric Scaling: This method converts doses between species based on body surface area (BSA) or body weight, which can help estimate a Human Equivalent Dose (HED) from animal data, or vice versa.[1][3] While useful, it's important to note that pharmacokinetics can vary significantly between species.[1]
-
Pilot Study: If no prior data exists, conduct a pilot study with a small number of animals and a wide range of doses (e.g., 5, 10, 20, 40, 80 mg/kg) to identify a Maximum Tolerated Dose (MTD).[1] The MTD is the highest dose that does not cause unacceptable toxicity.
Q2: What key factors should I consider when selecting a dose range for my study?
A: Selecting an appropriate dose range is crucial for identifying a therapeutic window. Key factors include the peptide's physicochemical properties, the biological system, and the experimental design.
-
Pharmacokinetics (PK): This describes how the body absorbs, distributes, metabolizes, and excretes the peptide (ADME). Peptides often have short half-lives due to rapid clearance and degradation by proteases.[4][5][6][7] Understanding the PK profile helps determine dosing frequency and maintain effective concentrations.[1]
-
Pharmacodynamics (PD): This refers to the relationship between drug concentration and the observed effect.[8][9] PD markers can help assess the biological activity of the peptide and determine the dose required to engage the target.[2]
-
Route of Administration: The route (e.g., intravenous, subcutaneous, intraperitoneal) significantly impacts bioavailability.[1][4][5] Non-intravenous routes often result in lower and more variable bioavailability.[6]
-
Animal Model: The species, strain, age, and sex of the animal can all influence how a peptide is processed and its resulting efficacy and toxicity.[1][10][11]
-
Peptide Stability: Peptides can be unstable in solution and are susceptible to enzymatic degradation.[7][12] Modifications like N-terminal acetylation or C-terminal amidation can improve stability.[7][13]
Q3: How do I design and conduct a dose-response study?
A: A dose-response study is essential for characterizing the relationship between the peptide dose and its therapeutic effect, which helps in identifying the optimal dose for efficacy studies.[14][15]
-
Define Objectives: Clearly state the goal, whether it's to determine the ED50 (effective dose for 50% of the maximal response), efficacy, or potency.[14]
-
Select Dose Levels: Choose a range of doses, typically 3-5, including a vehicle control. The doses should span from a sub-therapeutic level to one that produces a maximal or near-maximal effect, based on pilot studies or literature.
-
Determine Sample Size: The number of animals per group is critical for statistical power. This should be calculated based on the expected variability and the desired effect size.[14][15]
-
Administer Peptide and Monitor: Administer the selected doses and monitor the animals for the desired pharmacological effect and any signs of toxicity over a defined period.
-
Analyze Data: Plot the response as a function of the dose. Fit the data to a nonlinear regression model (e.g., a 4-parameter logistic curve) to determine key parameters like ED50 and maximal efficacy.[14]
Q4: Why are pharmacokinetics (PK) and pharmacodynamics (PD) important for dose optimization?
A: PK/PD modeling integrates concentration-time data (PK) with exposure-response data (PD) to describe the time course of a peptide's effect.[6] This is crucial for several reasons:
-
Predicting Efficacy: PK/PD models can help predict the therapeutic efficacy and support the selection of an optimal dosing regimen.[6]
-
Understanding the Therapeutic Window: By correlating exposure with both efficacy and toxicity, PK/PD analysis helps define the therapeutic window.[1][8]
-
Interspecies Extrapolation: Mechanistic models can aid in extrapolating data from preclinical animal models to clinical populations in humans.[7]
-
Optimizing Dosing Regimen: It helps determine the most effective dosing frequency (e.g., once daily vs. twice daily) to maintain the peptide concentration within the therapeutic range.[1]
Unmodified peptides often have short plasma half-lives due to extensive proteolytic cleavage.[4][5] Their distribution is mainly driven by diffusion and is often limited to the extracellular fluid.[4][5]
Q5: How can I assess the toxicity of my peptide in vivo?
A: Toxicity assessment is mandatory to ensure the safety of a peptide before it can be considered for further development.[16]
-
Acute Toxicity Study: This is often the first step, where a single, high dose of the peptide is administered to animals to determine immediate adverse effects or mortality.[16][17]
-
Repeated Dose Toxicity Study: In these studies, animals are given repeated doses of the peptide over a longer period (e.g., 7, 14, or 28 days) to evaluate sub-chronic or chronic toxicity.[16]
-
Clinical Observations: Regularly monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.[17][18][19]
-
Histopathology: After the study, major organs and tissues are examined for any pathological changes.[18][20]
-
Clinical Pathology: Blood samples are collected to analyze hematology and clinical chemistry parameters, which can indicate organ damage (e.g., liver or kidney toxicity).[17][19]
The following table summarizes common endpoints in a basic in vivo toxicity study.
| Parameter Category | Endpoints to Monitor | Purpose |
| Clinical Signs | Body weight, food/water consumption, behavioral changes, physical appearance. | To assess overall health and identify overt signs of toxicity.[18] |
| Hematology | Red blood cell count, white blood cell count, platelet count. | To detect effects on blood cells and the immune system.[19] |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine). | To identify potential organ-specific toxicity. |
| Histopathology | Microscopic examination of major organs (liver, kidney, lung, heart, spleen). | To detect tissue damage or abnormalities at the cellular level.[18] |
Troubleshooting Guide
Problem: My peptide has poor solubility. How can I formulate it for in vivo administration?
A: Poor solubility is a common challenge that can hinder in vivo studies.[21][22] A systematic approach is needed to find a suitable solvent that is both effective and biocompatible.[21]
-
Assess Peptide Properties: First, determine the peptide's net charge at neutral pH.[23]
-
Basic peptides (net positive charge) are often more soluble in acidic solutions (e.g., dilute acetic acid).[23]
-
Acidic peptides (net negative charge) are typically more soluble in basic solutions (e.g., dilute ammonium bicarbonate).[23]
-
Hydrophobic/Neutral peptides may require organic solvents like DMSO, followed by dilution in an aqueous buffer.[22]
-
-
Systematic Solubility Testing: Use a small amount of the peptide (e.g., 1 mg) to test solubility in a sequence of solvents.[21]
-
Start with sterile water.
-
If insoluble, try an aqueous buffer (e.g., PBS pH 7.4).
-
If still insoluble, try dilute acids or bases based on the peptide's charge.
-
For very hydrophobic peptides, dissolve in a minimal amount of an organic solvent (like DMSO) and then slowly add it to a larger volume of an aqueous vehicle while vortexing. Caution: Ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.
-
-
Use of Excipients: Consider using formulation aids such as cyclodextrins or co-solvents to improve solubility.
Caption: Troubleshooting workflow for poor peptide solubility.
Problem: I'm observing unexpected toxicity or adverse effects at a dose I thought was safe.
A: This can occur due to several factors, including inter-animal variability or issues with the peptide formulation.
-
Review Dosing Calculation: Double-check all calculations for dose and concentration.[24][25]
-
Assess Formulation: Was the peptide fully dissolved? Precipitated peptide can cause emboli or localized irritation. Was the vehicle/solvent appropriate and non-toxic at the administered volume?
-
Reduce the Dose: Immediately lower the dose to a level previously shown to be safe or perform a new dose-range finding study with smaller dose increments.
-
Evaluate Animal Health: Ensure the animals used in the study are healthy and free from underlying conditions that could increase their sensitivity to the peptide.
Problem: I'm not seeing the expected therapeutic effect.
A: A lack of efficacy could be related to dose, stability, or the experimental model.
-
Dose May Be Too Low: The administered dose might be insufficient to achieve the necessary therapeutic concentration at the target site. Consider increasing the dose in a stepwise manner.
-
Peptide Instability: The peptide may be degrading too quickly in vivo.[12] Consider strategies to enhance stability, such as PEGylation, lipidation, or amino acid substitutions.[4][7][12]
-
Incorrect Dosing Frequency: A short half-life may require more frequent administration to maintain exposure. Review the peptide's PK data if available.
-
Model-Specific Issues: The chosen animal model may not be appropriate, or the disease may not be progressing as expected.
Problem: The results from my in vivo study are highly variable.
A: High variability can obscure real treatment effects and make data difficult to interpret.
-
Standardize Procedures: Ensure all experimental procedures, including peptide reconstitution, administration route, timing, and animal handling, are consistent across all groups.
-
Check Peptide Stability and Solubility: Inconsistent solubility or degradation of the stock solution can lead to variable dosing. Prepare fresh solutions or test the stability of stored solutions.
-
Animal Variability: Factors like age, weight, and sex can contribute to variability.[26] Ensure animals are properly randomized into treatment groups.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group may be necessary to achieve statistical significance.[14]
Experimental Protocols
Protocol 1: Peptide Reconstitution and Formulation for In Vivo Use
This protocol outlines the steps for properly dissolving and formulating a lyophilized peptide for in vivo administration.
Materials:
-
Lyophilized peptide
-
Sterile, pyrogen-free solvents (e.g., bacteriostatic water, sterile PBS, 0.9% saline, dilute acid/base, DMSO)
-
Sterile, conical polypropylene tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
0.22 µm sterile syringe filter
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[21]
-
Solvent Selection: Based on prior solubility tests (see Troubleshooting Guide), select the appropriate primary solvent.
-
Reconstitution:
-
Carefully add a precise volume of the chosen solvent to the vial to create a concentrated stock solution.
-
Gently swirl or sonicate the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation.
-
-
Dilution (if necessary):
-
If a secondary dilution is needed (e.g., after dissolving in DMSO), slowly add the stock solution to the final aqueous vehicle while vortexing to prevent precipitation.
-
-
Sterilization: Filter the final peptide solution through a 0.22 µm sterile syringe filter into a sterile tube to remove any potential bacterial contamination.[21]
-
Storage: Use the solution immediately. For storage, aliquot the solution into sterile tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[27]
Protocol 2: Conducting a Dose-Response Study to Determine Efficacy
This protocol provides a framework for an in vivo dose-response experiment.
Design:
-
Animal Model: Select the appropriate species and disease model.
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Peptide Dose 1 (Low)
-
Group 3: Peptide Dose 2 (Medium)
-
Group 4: Peptide Dose 3 (High)
-
(Optional) Group 5: Positive Control
-
-
Sample Size: A minimum of 6-8 animals per group is recommended, but this should be determined by a power analysis.
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Randomization: Randomly assign animals to the different treatment groups.
-
Baseline Measurements: Record baseline measurements of the efficacy endpoint (e.g., tumor volume, blood glucose, inflammatory markers).
-
Administration: Administer the vehicle, positive control, or the specified dose of the peptide to each group according to the planned schedule and route.
-
Monitoring:
-
Record efficacy endpoints at predetermined time points.
-
Monitor animals daily for any signs of toxicity (weight loss, behavioral changes).
-
-
Data Analysis:
-
Calculate the mean and standard error for the efficacy endpoint for each group.
-
Plot the mean response against the peptide dose.
-
Use nonlinear regression to fit a dose-response curve and calculate the ED50.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
-
Protocol 3: Basic In Vivo Toxicity Assessment (Single Dose)
This protocol describes a simple study to determine the acute toxicity or Maximum Tolerated Dose (MTD) of a peptide.
Design:
-
Animal Model: Typically mice or rats.
-
Groups: A vehicle control group and at least 3-4 dose groups, with doses escalating significantly (e.g., by 2-fold or 5-fold). Use 3-5 animals per group.
-
Endpoint: Observation for 7-14 days.
Procedure:
-
Administration: Administer a single dose of the peptide or vehicle via the intended clinical route.
-
Intensive Monitoring: Observe animals continuously for the first few hours post-dose for immediate adverse reactions.
-
Daily Monitoring: For the next 7-14 days, monitor and record:
-
Mortality: Note the time of death if it occurs.
-
Clinical Signs: Observe for any signs of toxicity (e.g., lethargy, rough coat, abnormal posture).
-
Body Weight: Measure body weight daily or every other day. A weight loss of >15-20% is often considered a sign of significant toxicity.[1]
-
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy, examining major organs for any visible abnormalities.
-
Data Analysis: Determine the highest dose that did not cause mortality or significant toxicity (the MTD). This information is crucial for designing subsequent efficacy studies.
Visualizations
Caption: Workflow for determining the optimal in vivo peptide dose.
References
- 1. researchgate.net [researchgate.net]
- 2. Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotechnology: Pharmacokinetics and Pharmacodynamics of Peptide and Protein Drugs | PDF [slideshare.net]
- 9. Pharmacokinetics and pharmacodynamics of protiens and peptides | PPTX [slideshare.net]
- 10. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Drug In Vivo Toxicity - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 22. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 23. jpt.com [jpt.com]
- 24. omnicalculator.com [omnicalculator.com]
- 25. cellgenic.com [cellgenic.com]
- 26. mdpi.com [mdpi.com]
- 27. particlepeptides.com [particlepeptides.com]
Validation & Comparative
A Comparative Guide to (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin and Other V1a Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasopressin V1a receptor antagonist, (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin, with other notable V1a antagonists. The information is supported by experimental data to assist in the selection of appropriate research tools and potential therapeutic agents.
Introduction to V1a Receptor Antagonism
The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating the vasoconstrictive and neurotransmitter effects of arginine vasopressin (AVP).[1] Antagonism of the V1a receptor is a key area of research for a variety of therapeutic applications, including cardiovascular diseases, psychiatric disorders, and social behavioral conditions. This guide focuses on a comparative analysis of a potent peptidic antagonist, this compound, and other well-characterized non-peptidic V1a antagonists.
V1a Receptor Signaling Pathway
Upon binding of arginine vasopressin (AVP), the V1a receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effects ultimately result in physiological responses such as smooth muscle contraction.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected V1a antagonists.
Table 1: In Vitro Binding Affinity of V1a Antagonists
| Compound | Receptor Species | Binding Affinity (Ki) | Reference(s) |
| This compound | Not specified | Data not available in searched literature. Described as a "potent" V1a antagonist. | [2][3] |
| Radioiodinated linear AVP antagonist¹ | Rat (liver membranes) | Kd = 0.06 nM | [4][5] |
| SRX246 | Human | 0.3 nM | [6] |
| Relcovaptan (SR 49059) | Rat | 1.6 nM | |
| Human | 1.1 - 6.3 nM | [6] | |
| Balovaptan | Human | K_b = 0.23 nM | [3] |
| Conivaptan | Rat (liver) | 0.48 nM | [6] |
¹A structurally similar radioiodinated linear vasopressin antagonist, Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2.
Table 2: Selectivity Profile of V1a Antagonists
| Compound | V1a Ki (nM) | V1b Ki (nM) | V2 Ki (nM) | Oxytocin Receptor Ki (nM) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Radioiodinated linear AVP antagonist¹ | Kd = 0.06 (V1a) | 92 (adenohypophysis) | 47 (kidney) | 2.1 (uterus) | [4][5] |
| SRX246 | 0.3 | No interaction | No interaction | No interaction | [6] |
| Conivaptan | 0.48 (rat liver) | Data not available | 3.04 (rat kidney) | Data not available | [6] |
¹A structurally similar radioiodinated linear vasopressin antagonist, Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2.
Table 3: In Vivo Efficacy of V1a Antagonists
| Compound | Animal Model | Endpoint | Observed Effect | Reference(s) |
| This compound | Rat | Mean Arterial Pressure (MAP) | Significantly decreases MAP | [2][3][7] |
| Radioiodinated linear AVP antagonist¹ | Rat | Anti-vasopressor activity | pA2 = 8.94 | [4][5] |
¹A structurally similar radioiodinated linear vasopressin antagonist, Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2. The pA2 value is a measure of the potency of an antagonist in a functional assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Receptor Preparation: Membranes from cells or tissues expressing the V1a receptor are isolated and prepared in a suitable buffer.
-
Incubation: A fixed concentration of a radiolabeled V1a ligand (e.g., [³H]-Arginine Vasopressin) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled antagonist.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in V1a receptor signaling.
Protocol:
-
Cell Culture: Cells stably expressing the V1a receptor are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the V1a antagonist.
-
Agonist Stimulation: A fixed concentration of a V1a agonist (e.g., Arginine Vasopressin) is added to the wells.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is calculated.
In Vivo Animal Model: Blood Pressure Measurement
This experiment assesses the in vivo efficacy of a V1a antagonist in a relevant physiological system.
Protocol:
-
Animal Model: An appropriate animal model, such as a normotensive or hypertensive rat, is used.
-
Instrumentation: The animal is anesthetized, and a catheter is inserted into an artery (e.g., the carotid or femoral artery) for direct blood pressure measurement.
-
Baseline Measurement: Baseline mean arterial pressure (MAP) is recorded.
-
Drug Administration: The V1a antagonist is administered, typically intravenously or orally.
-
Post-treatment Measurement: MAP is continuously monitored after drug administration to determine the effect of the antagonist.
-
Data Analysis: The change in MAP from baseline is calculated to assess the in vivo potency of the antagonist.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
A Comparative Guide to the Efficacy of V1a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of prominent V1a receptor antagonists, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds.
Data Presentation: Quantitative Comparison of V1a Receptor Antagonists
The following table summarizes the binding affinity (Ki) and potency (IC50) of selected V1a receptor antagonists. It is important to note that these values have been compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | Target Receptor(s) | Binding Affinity (Ki) (nM) | Potency (IC50) (nM) | Selectivity |
| Relcovaptan (SR 49059) | V1a | 1.1 - 6.3 (human)[1] | 3.7 (inhibition of AVP-induced human platelet aggregation)[1] | High selectivity for V1a over V1b, V2, and oxytocin receptors.[1] |
| SRX246 | V1a | 0.3 (human)[2] | 0.49 - 1.08[3] | Highly selective for V1a with no significant interaction at V1b and V2 receptors.[2] |
| Conivaptan | V1a / V2 | V1a: 0.48 (rat liver)[2] V2: 3.04 (rat kidney)[2] | Not specified | Dual antagonist for V1a and V2 receptors.[4] |
Mandatory Visualization
V1a Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the V1a receptor, a G-protein coupled receptor (GPCR).
Caption: V1a receptor signaling cascade.
Experimental Workflow for V1a Receptor Antagonist Evaluation
This diagram outlines a typical experimental workflow for the screening and characterization of V1a receptor antagonists.
Caption: Workflow for V1a antagonist discovery.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is a generalized procedure for determining the binding affinity (Ki) of a V1a receptor antagonist.
Objective: To determine the inhibitory constant (Ki) of a test compound for the V1a receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled V1a receptor ligand, such as [³H]-Arginine Vasopressin or a selective radioiodinated antagonist.[1]
-
Test Compound: The V1a receptor antagonist to be evaluated.
-
Non-specific Binding Control: A high concentration of a known V1a receptor ligand (e.g., unlabeled Arginine Vasopressin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay for IC50 Determination (Calcium Mobilization)
This protocol describes a common functional assay to measure the potency (IC50) of a V1a receptor antagonist by quantifying its ability to inhibit agonist-induced calcium mobilization.
Objective: To determine the concentration of an antagonist that inhibits 50% of the maximal response induced by a V1a receptor agonist (IC50).
Materials:
-
Cells: A cell line stably expressing the human V1a receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
V1a Receptor Agonist: Arginine Vasopressin (AVP).
-
Test Compound: The V1a receptor antagonist to be evaluated.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescent Plate Reader.
-
96- or 384-well black, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: After washing to remove excess dye, add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Place the plate in the fluorescent plate reader and initiate reading. After establishing a baseline fluorescence, add a fixed concentration of the V1a receptor agonist (AVP) to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
References
- 1. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conivaptan for the treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating Target Engagement of V1a Antagonists In Vivo
For researchers and scientists in the field of drug development, confirming that a therapeutic molecule interacts with its intended target in a living organism is a critical step. This guide provides an objective comparison of methods to validate the in vivo target engagement of vasopressin 1a (V1a) receptor antagonists, supported by experimental data and detailed protocols. The V1a receptor, a G-protein coupled receptor (GPCR), plays a significant role in regulating social behavior, anxiety, and cardiovascular function, making it a promising target for novel therapeutics.[1][2]
V1a Receptor Signaling Pathway
The V1a receptor is primarily coupled to the Gαq/11 protein.[1] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, activating phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, such as smooth muscle contraction.[3][4]
Caption: V1a receptor signaling cascade.
Methods for In Vivo Target Engagement Validation
Validating the interaction of a V1a antagonist with its target in a living system can be approached through direct and indirect methods.
Direct Measurement: Receptor Occupancy (RO) Assays
Receptor occupancy assays directly measure the percentage of V1a receptors bound by an antagonist.[5] This is a quantitative method that provides a direct link between drug concentration and target engagement.[6] RO can be determined either in vivo or ex vivo.
-
In Vivo RO: This technique involves administering the V1a antagonist, followed by a tracer (often radiolabeled) that also binds to the V1a receptor.[6] The displacement of the tracer by the antagonist is then measured, typically through imaging techniques like Positron Emission Tomography (PET) or by analyzing tissue samples.[7]
-
Ex Vivo RO: In this approach, the animal is dosed with the antagonist, and at a specific time point, tissues are collected. The amount of antagonist bound to the V1a receptors is then quantified in the harvested tissue, often by measuring the reduced binding of a radiolabeled ligand to tissue sections.[6]
-
LC-MS/MS Method: Modern approaches utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify a non-radiolabeled tracer in tissues, offering a more cost-effective and accessible alternative to radiotracer methods.[5][8]
Caption: General workflow for a receptor occupancy study.
Indirect Measurement: Pharmacodynamic (PD) and Biomarker Assays
Indirect methods assess target engagement by measuring the physiological or behavioral consequences of V1a receptor blockade.
-
Cardiovascular Readouts: Since V1a receptors are present in vascular smooth muscle and regulate blood pressure, changes in cardiovascular parameters can serve as a surrogate for target engagement.[1][9] For instance, an effective V1a antagonist should be able to block the pressor response induced by a V1a agonist.[10]
-
Behavioral Models: For V1a antagonists targeting the central nervous system (CNS), behavioral tests are crucial. These can include models of anxiety (e.g., elevated plus maze), aggression, and social interaction.[11][12] A reduction in anxiety-like behaviors following antagonist administration would indicate target engagement in the brain.
-
Biomarker Analysis: This involves measuring changes in downstream molecules or related physiological markers. For V1a antagonists, this could potentially include measuring changes in hormone levels or downstream signaling components, although specific, validated in vivo biomarkers are still an area of active research.[13][14]
Caption: Logic of indirect target engagement validation.
Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Receptor Occupancy (RO) Assays | Direct quantification of the fraction of receptors bound by the antagonist.[6] | - Provides a direct, quantitative measure of target engagement.- Establishes a clear relationship between drug dose/concentration and target interaction.[8] | - Can be technically complex and expensive, especially with PET.- Requires a suitable tracer, which may not always be available.[5] |
| Cardiovascular PD Readouts | Measurement of physiological changes (e.g., blood pressure) resulting from V1a receptor blockade.[10] | - Relatively straightforward and non-invasive measurements.- Reflects the functional consequence of receptor antagonism. | - Indirect measure; effects can be influenced by other physiological systems.- May not be relevant for CNS-specific antagonists without peripheral effects. |
| Behavioral Models | Assessment of changes in complex behaviors (e.g., anxiety, social interaction) modulated by V1a receptors.[11] | - High physiological relevance for CNS-targeted drugs.- Can provide early indications of therapeutic efficacy. | - Behavior can be variable and influenced by external factors.- Throughput is generally lower than biochemical assays. |
| Biomarker Analysis | Quantification of downstream molecular or cellular changes following receptor antagonism.[13] | - Can provide mechanistic insights into the drug's action.- Potential for translation to clinical studies. | - Identifying and validating robust in vivo biomarkers can be challenging.- The link between the biomarker and target engagement may not be direct. |
Experimental Protocols
Protocol 1: Ex Vivo Receptor Occupancy using Autoradiography
This protocol is a general guide for determining V1a receptor occupancy in rodent brain tissue.
-
Animal Dosing: Administer the V1a antagonist to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is essential.[15]
-
Tissue Collection: At the time of expected peak plasma and brain concentrations, euthanize the animals and perfuse them with ice-cold saline.[16] Quickly dissect the brains and freeze them.
-
Cryosectioning: Section the frozen brains on a cryostat (e.g., 20 µm thickness) and mount the sections onto microscope slides.
-
Radioligand Incubation: Incubate the tissue sections with a solution containing a specific V1a receptor radioligand (e.g., a radioiodinated V1a antagonist).[17]
-
Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.
-
Autoradiography: Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Image Analysis: Quantify the density of the autoradiographic signal in brain regions known to express V1a receptors.
-
Calculation: Calculate receptor occupancy as the percentage reduction in radioligand binding in the antagonist-treated groups compared to the vehicle-treated group.
Protocol 2: Vasopressin-Induced Pressor Response (Cardiovascular PD)
This protocol assesses the ability of a V1a antagonist to block the hypertensive effects of AVP.
-
Animal Preparation: Anesthetize a rodent (e.g., rat) and catheterize the carotid artery for blood pressure monitoring and the jugular vein for infusions.
-
Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
Antagonist Administration: Administer the V1a antagonist intravenously or via another appropriate route.[10]
-
AVP Challenge: After a predetermined time for the antagonist to take effect, infuse a dose of arginine vasopressin (AVP) known to cause a significant increase in MAP.[10]
-
Data Recording: Continuously record MAP throughout the experiment.
-
Analysis: Compare the peak MAP change in response to the AVP challenge in antagonist-treated animals versus vehicle-treated animals. A significant attenuation of the pressor response indicates target engagement.
Quantitative Data Comparison of V1a Antagonists
The following table summarizes experimental data for several V1a antagonists, demonstrating the application of the methods described above.
| Antagonist | Species / Model | Method Used | Key Quantitative Finding | Reference |
| SRX246 | Human | Behavioral Model (Anxiety-potentiated startle) | SRX246 significantly reduced anxiety-potentiated startle compared to placebo, indicating CNS target engagement. | [11][12] |
| OPC-21268 | Mouse (Polycystic Kidney Disease model) | Pharmacodynamic (Disease progression) | Administered at 60 mg/kg/day, OPC-21268 had no significant effect on the progression of polycystic kidney disease in this model. | |
| Relcovaptan (SR-49059) | Rat | Cardiovascular PD (Pressor Response) | Potently inhibited the pressor response to AVP. | |
| Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 | Rat | In vivo anti-vasopressor assay / Ex vivo binding | Showed a high in vivo pA2 value of 8.94 and a very high affinity for liver V1a receptors (Kd = 0.06 nM) in membrane binding assays. | [17] |
| SRX-251 | N/A | In vitro binding assay | Potently inhibits the V1a receptor with an IC50 of 1.08 nM. |
Note: Finding comprehensive, directly comparable quantitative data across different studies and antagonists can be challenging due to variations in experimental design. The table provides examples from available literature.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. scbt.com [scbt.com]
- 4. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 5. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Off-Target Binding Profile of (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the vasopressin analog (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin. While identified as a potent vasopressin V1 receptor antagonist, comprehensive public data on its binding affinity across multiple receptor subtypes is limited[1][2]. To offer a valuable comparative context for researchers, this document contrasts the known activity of this compound with the detailed binding profiles of the endogenous hormone, Arginine Vasopressin (AVP), and the clinically relevant analog, Terlipressin. The comparison focuses on the primary vasopressin receptor subtypes (V1a, V1b, V2) and the structurally related oxytocin (OT) receptor, which represent the most common off-target binding sites for vasopressin analogs.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, nM) of key vasopressin analogs at human vasopressin and oxytocin receptors. A lower Ki value indicates a higher binding affinity. The profile for this compound is qualitative based on available literature, while quantitative data is provided for the comparator compounds.
| Compound | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Oxytocin Receptor (Ki, nM) | Summary of Selectivity |
| This compound | Potent Antagonist[1][2] | Data Not Available | Data Not Available | Data Not Available | Reported as a potent and selective V1 antagonist. |
| Arginine Vasopressin (AVP) | ~1.8[3] | High Affinity[4][5] | ~1.0[3] | ~36.1[6] | Endogenous ligand with high, non-selective affinity for V1a, V1b, and V2 receptors; lower affinity for OT receptors[4]. |
| Terlipressin | ~1100[3] | Micromolar Affinity[7] | ~6900[3] | Data Not Available | A non-selective analog with low micromolar affinity for V1, V2, and V1b receptors; shows a slight preference for V1a over V2[3][7][8]. |
Note: Binding affinities can vary based on experimental conditions and cell systems used. The data presented is compiled from studies using human recombinant receptors where possible.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed, representative protocol for such an experiment.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., a vasopressin analog) for a specific G-protein coupled receptor (GPCR), such as the V1a, V1b, V2, or oxytocin receptors.
1. Preparation of Cell Membranes:
-
Source : Use cultured cells (e.g., CHO or HEK293) stably transfected to express the human receptor of interest, or homogenized tissue known to express the receptor endogenously[3][9].
-
Homogenization : Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors)[10].
-
Centrifugation : The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes[10].
-
Storage : The final membrane pellet is resuspended, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C[10].
2. Binding Assay Incubation:
-
Assay Buffer : A typical binding buffer is 50 mM Tris with 5 mM MgCl2, pH 7.4[10].
-
Reaction Mixture : In a 96-well plate, combine the following in a final volume of ~250 µL[10]:
-
Cell membranes (containing a specific amount of protein, e.g., 10-50 µg).
-
A fixed concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin). The concentration is typically chosen to be near its dissociation constant (Kd) for the receptor.
-
A range of concentrations of the unlabeled test compound (the "competitor").
-
-
Controls :
-
Total Binding : Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB) : Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites[9].
-
-
Incubation : The plate is incubated for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium[10].
3. Separation of Bound and Free Radioligand:
-
Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the cell membranes with bound radioligand, while the free radioligand passes through[10].
-
Washing : The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand[10].
4. Quantification and Data Analysis:
-
Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a scintillation counter[10].
-
Calculating Specific Binding : Specific Binding = Total Binding - Non-specific Binding.
-
IC50 Determination : The specific binding data is plotted against the logarithm of the competitor concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding)[10].
-
Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The vasopressin and oxytocin receptors are GPCRs that couple to distinct intracellular signaling cascades.
Caption: V1a/V1b receptor Gq signaling pathway.
Caption: V2 receptor Gs signaling pathway.
Caption: Oxytocin receptor primary signaling pathway.
Experimental Workflow
The logical flow of a competitive radioligand binding assay is critical for obtaining reliable affinity data.
Caption: Workflow for a competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe and Compliant Disposal
Navigating the disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the proper disposal of (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin, a potent vasopressin V1 receptor antagonist. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols and local regulations is paramount.
I. Hazard Assessment and Safety Precautions
According to the Safety Data Sheet for this compound acetate, the substance is not classified as a hazardous mixture. However, as with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn when handling the compound in its solid or dissolved state. This includes, but is not limited to:
-
Safety glasses or goggles
-
Laboratory coat
-
Nitrile gloves
It is crucial to prevent the release of the peptide into the environment. Do not dispose of the dry compound or solutions down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
II. Disposal Procedures for Unused Compound and Contaminated Materials
The appropriate disposal method for this compound depends on its form (solid or solution) and the nature of any associated contaminated materials.
Table 1: Disposal Guidelines for this compound
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused Solid Peptide | Dispose of as non-hazardous chemical waste. | Place in a clearly labeled, sealed container. Follow your institution's specific procedures for non-hazardous solid waste pickup. |
| Waste Solutions | Collect in a designated, sealed, and clearly labeled waste container. | Do not pour solutions down the sink. The collected liquid waste should be disposed of through your institution's chemical waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid waste container for non-hazardous chemical waste. | Ensure items are free of significant liquid residue before disposal. |
| Empty Vials | Deface or remove the label. | Dispose of in the regular trash or glass recycling, in accordance with institutional policies for empty chemical containers. |
III. Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination.
Experimental Protocol for Equipment Decontamination:
-
Initial Rinse: Thoroughly rinse all surfaces of the equipment with a suitable solvent in which the peptide is soluble (e.g., sterile distilled water or a dilute acetic acid solution). Collect the rinsate as chemical waste.
-
Cleaning: Wash the equipment with a laboratory-grade detergent solution. An enzymatic cleaner can be effective for breaking down residual peptides.
-
Secondary Rinse: Rinse the equipment thoroughly with deionized water.
-
Final Rinse: For critical applications, a final rinse with an appropriate solvent (e.g., ethanol or isopropanol) can be performed to ensure all residues are removed. Allow the equipment to air dry completely.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal Decision Workflow for the Peptide.
Disclaimer: This information is intended as a guide and should not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
